molecular formula C19H24N4O6 B3115336 Thalidomide-PEG2-C2-NH2

Thalidomide-PEG2-C2-NH2

货号: B3115336
分子量: 404.4 g/mol
InChI 键: KFHRVSOIOPAUND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidomide-PEG2-C2-NH2 is a useful research compound. Its molecular formula is C19H24N4O6 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHRVSOIOPAUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thalidomide-PEG2-C2-NH2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-PEG2-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical and biological properties, and its role in the targeted degradation of proteins. This guide also includes detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Concepts: PROTACs and Cereblon-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's native ubiquitin-proteasome system (UPS) to tag a target protein for destruction.

A PROTAC molecule is comprised of three essential components:

  • A warhead: This ligand binds to the target protein of interest (POI).

  • An E3 ligase ligand: This moiety recruits an E3 ubiquitin ligase.

  • A linker: This connects the warhead and the E3 ligase ligand.

The formation of a POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in the PROTAC mechanism. This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most extensively recruited E3 ligases in PROTAC design due to the availability of well-characterized and potent small molecule ligands.

This compound: A Key Cereblon Ligand

This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for the assembly of PROTACs.

  • Structure: It incorporates the thalidomide (B1683933) moiety, which serves as the CRBN-binding element. This is connected to a 2-unit polyethylene (B3416737) glycol (PEG2) linker, followed by a 2-carbon (C2) spacer, and terminates in a primary amine (-NH2) group.[1][2]

  • Function: The thalidomide portion ensures the specific recruitment of the CRBN E3 ligase complex. The terminal primary amine provides a versatile chemical handle for conjugation to a warhead ligand for a protein of interest, thereby completing the PROTAC structure. The PEGylated linker enhances solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN.

Chemical Structure and Properties

Below is the 2D chemical structure and a summary of the key physicochemical properties of this compound.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2093416-32-9[1][3][4][5]
Molecular Formula C19H24N4O6[1][2][4][6]
Molecular Weight 404.42 g/mol [1][2][4][5][6]
Appearance Solid
Solubility TFA salt in DMSO: 100 mg/mL (192.89 mM)[7]
Hydrochloride salt in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL (5.67 mM)[8]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Mechanism of Action: A Visual Guide

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle. The process begins with the formation of the ternary complex and culminates in the degradation of the target protein, freeing the PROTAC to engage another target molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based PROTACs.

Western Blot for Target Protein Degradation

This protocol is for quantifying the reduction in the protein of interest (POI) levels following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cultured cells expressing the POI

  • PROTAC compound (dissolved in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Blocking & Antibody Incubation) E->F G Signal Detection & Imaging F->G H Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis.

In-Cell Cereblon Engagement Assay

This protocol is to confirm that the PROTAC engages with Cereblon within the cellular environment. A common method is a competition-based assay using a known CRBN ligand or a fluorescent tracer.

Materials:

  • Cells expressing CRBN (e.g., HEK293T, MM.1S)

  • PROTAC compound (synthesized with this compound)

  • A known CRBN binder as a positive control (e.g., Lenalidomide)

  • A fluorescent tracer that binds to CRBN (e.g., BODIPY-lenalidomide) or a system like NanoBRET™

  • Assay buffer

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of detecting the signal (e.g., fluorescence polarization, BRET)

Procedure:

  • Cell Preparation: Prepare cells expressing the CRBN target. For NanoBRET assays, this would be cells expressing a NanoLuc®-CRBN fusion protein.

  • Compound Preparation: Prepare serial dilutions of the PROTAC compound and the positive control.

  • Assay Setup:

    • Add the fluorescent tracer or NanoBRET™ substrate to the cells in assay buffer.

    • Dispense the cell suspension into the wells of the multi-well plate.

    • Add the diluted PROTAC or control compounds to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.

  • Signal Detection: Measure the signal (e.g., NanoBRET ratio, fluorescence polarization) using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration. Fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer, indicating target engagement.

CRBN_Engagement_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare NanoLuc-CRBN Cells C Add Tracer/Substrate to Cells A->C B Prepare Serial Dilutions of PROTAC E Add PROTAC to Wells B->E D Dispense Cells into Plate C->D D->E F Incubate E->F G Read Signal (NanoBRET) F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for a NanoBRET-based CRBN engagement assay.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the E3 ligase Cereblon. Its well-defined structure, with a flexible PEG linker and a reactive amine handle, allows for the systematic design and synthesis of degraders against a wide range of protein targets. The experimental protocols provided in this guide offer a solid foundation for researchers to assess the efficacy and mechanism of action of their novel PROTAC molecules, ultimately advancing the field of targeted protein degradation.

References

The Core Mechanism of Thalidomide-PEG2-C2-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-PEG2-C2-NH2 is a pre-synthesized chemical entity that incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[1][2][3][4]

Core Mechanism of Action

The fundamental principle of a PROTAC utilizing this compound is to act as a molecular bridge, inducing proximity between a target protein and the CRBN E3 ubiquitin ligase. This induced proximity triggers a cascade of events culminating in the degradation of the target protein. The process can be broken down into the following key steps:

  • Ternary Complex Formation : The PROTAC, with its two distinct warheads, simultaneously binds to the protein of interest (POI) and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5] This forms a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

  • Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the target protein.[5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.

The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC This compound -based PROTAC PROTAC->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->CRBN Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Catalytic cycle of a thalidomide-based PROTAC.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). As previously mentioned, specific data for PROTACs using the this compound linker is limited. However, the following tables present representative data from studies on other thalidomide-based PROTACs targeting various proteins, which can provide valuable insights into expected performance.

Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1BRD4Various0.1 - 0.3>90[6]
PROTAC 2Pan-kinaseHEK293Varies by kinase>90[5]
PROTAC 3BET BromodomainsVariousPotent>90[7]

Note: The data presented is a synthesis of findings from multiple research articles and is intended for illustrative purposes.

Table 2: Representative Binding Affinities of Thalidomide-Based PROTAC Components

Binding InteractionRepresentative KD (nM)Technique
PROTAC to Target ProteinVaries based on warheadSPR, ITC
PROTAC to CRBNTypically in the µM rangeSPR, ITC
Ternary Complex (POI-PROTAC-CRBN)Can be significantly lower than binary affinities due to cooperativitySPR, ITC

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of PROTACs. The following sections provide methodologies for key experiments in the evaluation of thalidomide-based degraders.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][8]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.
  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

The following diagram outlines the workflow for a Western blot experiment:

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Western blot experimental workflow.
Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]

1. Reagents:

  • Recombinant E1 activating enzyme (e.g., UBE1)
  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)
  • Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
  • Recombinant purified protein of interest (POI)
  • Ubiquitin
  • ATP
  • PROTAC stock solution in DMSO
  • Ubiquitination reaction buffer

2. Reaction Setup (on ice):

  • In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and POI in the reaction buffer.
  • Add the PROTAC at various concentrations. Include a no-PROTAC control.
  • Initiate the reaction by adding ATP.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

4. Reaction Termination:

  • Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

5. Western Blot Analysis:

  • Analyze the reaction products by Western blot as described in Protocol 1.
  • Probe the membrane with an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species (appearing as a smear or ladder). An anti-ubiquitin antibody can also be used.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the formation of the POI-PROTAC-CRBN ternary complex.[10][11][12][13][14][15]

1. Cell Line Preparation:

  • Engineer a cell line to express the POI fused to a NanoLuc® luciferase (the BRET donor).
  • Co-express CRBN fused to a HaloTag® (the BRET acceptor).

2. Assay Setup:

  • Plate the engineered cells in a white, 96-well plate.
  • Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand.

3. PROTAC Treatment:

  • Add the PROTAC at a range of concentrations to the cells.

4. BRET Measurement:

  • Add the NanoLuc® substrate.
  • Measure both the donor (luciferase) and acceptor (fluorescent) emissions using a plate reader equipped with the appropriate filters.

5. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).
  • An increase in the BRET ratio indicates the formation of the ternary complex.
  • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

The logical relationship for a NanoBRET assay is as follows:

NanoBRET_Logic POI_NanoLuc POI-NanoLuc (Donor) Ternary_Complex Ternary Complex Formation POI_NanoLuc->Ternary_Complex CRBN_HaloTag CRBN-HaloTag (Acceptor) CRBN_HaloTag->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex BRET_Signal Increased BRET Signal Ternary_Complex->BRET_Signal Induces

Logical flow of a NanoBRET ternary complex assay.

Conclusion

This compound serves as a valuable building block for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. The mechanism of action of the resulting PROTACs hinges on the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. While quantitative data for PROTACs utilizing this specific linker is not extensively documented, the experimental protocols and representative data provided in this guide offer a robust framework for the design, synthesis, and characterization of novel protein degraders. The careful application of these methodologies will enable researchers to elucidate the potency, efficacy, and mechanism of action of their PROTAC candidates, thereby accelerating the development of this promising new class of therapeutics.

References

An In-depth Technical Guide on Thalidomide-PEG2-C2-NH2 as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dawn of Targeted Protein Degradation

The field of therapeutics is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of bifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3]

Unlike traditional inhibitors that require sustained binding to a protein's active site, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for more profound and durable pharmacological effects at lower doses.[1] This technology opens the door to targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[1]

A PROTAC molecule consists of three essential components:

  • A ligand that specifically binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[2][3]

The most clinically validated and widely used E3 ligase in PROTAC design is Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[2][4][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its potent analogs, lenalidomide (B1683929) and pomalidomide.[2][3] This guide focuses on Thalidomide-PEG2-C2-NH2 , a key building block for the synthesis of CRBN-recruiting PROTACs.

This compound: A Versatile Building Block

This compound is a synthetic E3 ligase ligand-linker conjugate.[6][7][8] It incorporates the core thalidomide structure, responsible for binding to CRBN, and attaches it to a flexible diethylene glycol (PEG2) linker that terminates in a primary amine (-NH2) via an ethyl (C2) spacer.

  • Thalidomide Moiety : The glutarimide (B196013) ring of thalidomide is the key pharmacophore that docks into a hydrophobic tri-tryptophan pocket on the surface of CRBN.[9] This specific interaction is the foundation for recruiting the CRL4-CRBN E3 ligase complex.

  • PEG2 Linker : The polyethylene (B3416737) glycol linker enhances the molecule's solubility and provides the necessary flexibility and length for the final PROTAC to span the distance between the target protein and CRBN, facilitating the formation of a stable and productive ternary complex.[10]

  • Terminal Amine (-NH2) : The primary amine serves as a crucial chemical handle. It provides a reactive site for straightforward conjugation to a linker attached to the POI ligand, enabling the modular synthesis of a diverse range of PROTACs.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

The function of a PROTAC built with this compound is to induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI (via its target ligand) and to CRBN (via the thalidomide moiety), bringing the target and the E3 ligase into close proximity.[2]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an activated E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.

  • Degradation and Recycling : The proteasome unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, starting the cycle anew.

PROTAC_Mechanism_of_Action Mechanism of CRBN-based PROTAC Action PROTAC PROTAC (Thalidomide-Linker-POI Ligand) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex Binds E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data: Binding Affinities and Degradation Potency

While specific binding data for the this compound conjugate itself is not widely published, the affinity of the parent thalidomide moiety to CRBN is well-characterized and serves as a benchmark. The potency of a final PROTAC is defined by its ability to induce degradation, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Table 1: Binding Affinities of IMiD Ligands to Cereblon (CRBN)

Compound Dissociation Constant (KD) / Ki Assay Method Notes
Thalidomide ~250 nM[11] Competitive Titration Parent molecule for the CRBN ligand.[9][11]
Lenalidomide ~178 nM[11] Competitive Titration Binds more strongly than thalidomide.[9][11]
Pomalidomide ~157 nM[11] Competitive Titration Binds more strongly than thalidomide.[9][11]

Data is derived from studies on the core IMiD compounds, which form the basis of the PROTAC ligand.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

PROTAC Target Protein Cell Line DC50 (nM) Dmax (%)
Representative Thalidomide-PEG-BRD4 PROTAC BRD4 HeLa 15 >95
SHP2 Degrader 11 (ZB-S-29) SHP2 K562 6.02 >90
ARV-825 (Pomalidomide-based) BRD4 Jurkat < 1 >95

This data is representative of PROTACs using thalidomide or its analogs to recruit CRBN and is adapted from various studies for illustrative purposes.[12][13][14]

Experimental Protocols

Evaluating a PROTAC synthesized from this compound involves a series of critical experiments to confirm binding, degradation, and mechanism of action.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Principle: SPR measures real-time biomolecular interactions. CRBN is immobilized on a sensor chip, and the PROTAC is flowed over the surface. Binding causes a change in the refractive index, which is proportional to the mass accumulating on the surface.

Methodology:

  • Chip Preparation: Covalently immobilize purified recombinant CRBN (often in complex with DDB1) onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the PROTAC molecule in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the PROTAC dilutions sequentially over the CRBN-functionalized surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

Target Degradation Assay (Western Blot)

Principle: This is the gold-standard method to quantify the reduction in the level of a specific target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize the data.[12][16]

  • Detection & Analysis: Detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.[12] Plot the percentage of degradation against PROTAC concentration to calculate DC50 and Dmax values.

Ubiquitination Assay

Principle: To confirm that degradation is mediated by the ubiquitin-proteasome system, this assay assesses the increase in poly-ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 0.5-4 hours). Include a control treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated substrates to accumulate.

  • Immunoprecipitation (IP): Lyse the cells in a buffer containing deubiquitinase inhibitors. Incubate the lysate with an antibody against the target protein to pull it down from the mixture using Protein A/G beads.

  • Western Blot Analysis: Elute the immunoprecipitated protein from the beads, separate it by SDS-PAGE, and transfer it to a membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub) to detect the high-molecular-weight smear characteristic of poly-ubiquitination.

Experimental_Workflow General PROTAC Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (using this compound) QC Purity & Identity QC (LC-MS, NMR) Synthesis->QC Binding_POI Binding to POI (e.g., SPR, ITC) QC->Binding_POI Binding_CRBN Binding to CRBN (e.g., SPR, TR-FRET) QC->Binding_CRBN Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Binding_POI->Ternary_Complex Binding_CRBN->Ternary_Complex Degradation Target Degradation Assay (Western Blot, HiBiT) Ternary_Complex->Degradation Ubiquitination Ubiquitination Assay (IP-Western) Degradation->Ubiquitination Confirm Mechanism Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Assess Off-Targets Phenotype Phenotypic Assay (e.g., Viability, Apoptosis) Degradation->Phenotype Functional Outcome

A typical workflow for the evaluation of a novel PROTAC.

Conclusion

This compound is a foundational reagent in the field of targeted protein degradation. It provides a validated, high-affinity anchor to the CRBN E3 ligase, streamlined for modular PROTAC synthesis through its terminal amine functionality.[6][7] By enabling the reliable recruitment of the cell's degradation machinery, this building block empowers researchers to develop novel therapeutics capable of eliminating disease-relevant proteins. The successful development of potent degraders, however, relies on a rigorous and multi-faceted evaluation process, encompassing biophysical characterization, quantitative cellular assays, and mechanistic validation to ensure potency, selectivity, and a comprehensive understanding of the molecule's biological activity.

References

The Phoenix Molecule: A Technical Guide to the Discovery and Rationale of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

From a devastating teratogen to a cornerstone of targeted protein degradation, the story of thalidomide (B1683933) is one of scientific serendipity and redemption. This technical guide provides an in-depth exploration of the discovery of Cereblon (CRBN) as the molecular target of thalidomide and its analogs, the immunomodulatory imide drugs (IMiDs). It further details the subsequent rationale and design principles that have positioned these molecules as powerful E3 ligase recruiters for Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanism of action, structure-activity relationships, and provide detailed experimental protocols for the characterization of these innovative therapeutics. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals in the rapidly evolving field of targeted protein degradation.

The Serendipitous Discovery of a Molecular Glue

Thalidomide was first introduced in the 1950s as a sedative and antiemetic, but was withdrawn from the market after it was found to cause severe birth defects.[1][2] For decades, the precise mechanism of its teratogenic and therapeutic effects remained elusive. The renaissance of thalidomide began with its rediscovery as an effective treatment for erythema nodosum leprosum and later, multiple myeloma.[3][4] This spurred renewed interest in understanding its molecular underpinnings.

A pivotal breakthrough came in 2010 when researchers identified Cereblon (CRBN) as a primary and direct target of thalidomide.[5][6] CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[7][8] Subsequent studies revealed that thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues."[9][10] They bind to CRBN and modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not normally targeted by this E3 ligase.[11][12][13]

Key neosubstrates of the thalidomide-CRBN complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs.[14][15] Additionally, the degradation of casein kinase 1α (CK1α) by lenalidomide is responsible for its therapeutic effect in myelodysplastic syndrome with a 5q deletion.[16][17] Conversely, the degradation of the transcription factor SALL4 is implicated in the teratogenic effects of thalidomide.[12]

This novel mechanism of action, hijacking an E3 ligase to induce the degradation of disease-causing proteins, laid the conceptual groundwork for the development of a new class of therapeutics: PROTACs.

Rationale for Thalidomide-Based PROTAC Design

The discovery of thalidomide's interaction with CRBN provided a powerful tool for the rational design of PROTACs.[9][18] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[18] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[19]

Thalidomide and its analogs are ideal E3 ligase recruiters for several reasons:

  • High Affinity and Specificity for CRBN: They exhibit potent and specific binding to CRBN, ensuring efficient recruitment of the E3 ligase machinery.

  • Well-Characterized Mechanism: The molecular glue mechanism is well-understood, providing a solid foundation for rational design.

  • Favorable Drug-like Properties: As small molecules, they possess good cell permeability and pharmacokinetic properties.

  • Modifiable Scaffold: The thalidomide structure offers synthetic handles for the attachment of linkers without disrupting CRBN binding.

The general workflow for the development of thalidomide-based PROTACs involves the synthesis of a library of molecules with varying linkers and POI-binding ligands, followed by rigorous in vitro and in vivo characterization to identify lead candidates with optimal degradation efficiency and selectivity.

Quantitative Data on Ligand Binding and Protein Degradation

The efficacy of thalidomide-based PROTACs is underpinned by the binding affinities of their constituent parts to their respective targets and the overall efficiency of the induced protein degradation.

Binding Affinities of IMiDs to Cereblon (CRBN)

The binding of the IMiD moiety to CRBN is the initiating event in the mechanism of action of these molecular glues and PROTACs. The affinity of this interaction is a critical determinant of their potency.

CompoundBinding Affinity (KD) to CRBNAssay MethodReference(s)
Thalidomide~250 nMCompetitive Titration[3]
Lenalidomide~178 nMCompetitive Titration[3]
Pomalidomide~157 nMCompetitive Titration[3]
Lenalidomide~2 µM (IC50)Competitive Bead Binding[20]
Pomalidomide~2 µM (IC50)Competitive Bead Binding[20]

Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.

Degradation Efficiency of Exemplary Thalidomide-Based PROTACs

The potency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

PROTACTarget ProteinCell LineDC50DmaxReference(s)
ARV-110Androgen Receptor (AR)VCaP~1 nM>90%[5][9]
dBET1BRD4MV4;11Not explicitly stated, but potentNot explicitly stated, but potent[21]
SHP2 Degrader (11)SHP2Not specified6.02 nMNot specified[22]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of thalidomide-based PROTACs.

CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Principle: This assay measures the binding of a compound to CRBN by detecting the proximity-based energy transfer between a donor fluorophore-labeled antibody recognizing tagged CRBN and an acceptor fluorophore-labeled ligand.

Materials:

  • GST-tagged human CRBN protein

  • Thalidomide-Red (or other suitable fluorescent ligand)

  • Anti-GST antibody labeled with Europium cryptate (donor)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds (thalidomide derivatives or PROTACs)

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds.

  • Add the GST-tagged CRBN protein to each well.

  • Prepare a detection mix containing the anti-GST-cryptate antibody and Thalidomide-Red.

  • Add the detection mix to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the results against the compound concentration to determine the IC50 value.

Western Blot for Protein Degradation

Principle: This technique is used to quantify the amount of a specific protein in a cell lysate, allowing for the assessment of PROTAC-induced degradation.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax.[7]

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the functional consequences of PROTAC-induced protein degradation.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[14][15]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Thalidomide-Based PROTAC Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN PROTAC->CRBN Recruits Proteasome 26S Proteasome POI->Proteasome CUL4 CUL4-DDB1-RBX1 CRBN->CUL4 E2 E2-Ub E2->POI Ubiquitination E2->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_incell Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design Synthesis Chemical Synthesis Design->Synthesis Binding CRBN Binding Assay (e.g., TR-FRET) Synthesis->Binding Ternary Ternary Complex Formation Assay Binding->Ternary Degradation_Assay In Vitro Degradation Ternary->Degradation_Assay Western Western Blot (DC50, Dmax) Degradation_Assay->Western Viability Cell Viability Assay (IC50) Western->Viability Proteomics Global Proteomics (Selectivity) Viability->Proteomics PKPD Pharmacokinetics & Pharmacodynamics Proteomics->PKPD Efficacy Xenograft Models PKPD->Efficacy

Caption: General workflow for PROTAC development and characterization.

Logical Relationship of Thalidomide Discovery to PROTACsdot

Discovery_Logic Thalidomide Thalidomide Tragedy & Repurposing CRBN_Discovery Discovery of CRBN as Thalidomide's Target Thalidomide->CRBN_Discovery Molecular_Glue Elucidation of 'Molecular Glue' Mechanism CRBN_Discovery->Molecular_Glue Neosubstrates Identification of Neosubstrates (IKZF1/3) Molecular_Glue->Neosubstrates Thalidomide_PROTAC Thalidomide as E3 Ligase Recruiter Molecular_Glue->Thalidomide_PROTAC PROTAC_Concept PROTAC Concept (Pre-Thalidomide) PROTAC_Concept->Thalidomide_PROTAC Modern_PROTACs Development of Modern Thalidomide-Based PROTACs Thalidomide_PROTAC->Modern_PROTACs

References

An In-depth Technical Guide to the Terminal Amine Group on Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the terminal primary amine group on the Thalidomide-PEG2-C2-NH2 molecule, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, reactivity, and role in the broader context of targeted protein degradation. This document offers quantitative data for relevant compounds, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Introduction to this compound

This compound is a synthetic E3 ligase ligand-linker conjugate. It is a heterobifunctional molecule that consists of three key components:

  • Thalidomide (B1683933): This moiety serves as the E3 ligase ligand, specifically binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

  • PEG2-C2 Linker: A polyethylene (B3416737) glycol (PEG) and alkyl chain linker that provides spacing and influences the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

  • Terminal Primary Amine (-NH2): This functional group is the reactive handle for conjugating a ligand that specifically binds to a target protein of interest (POI).

The fundamental application of this compound is in the synthesis of PROTACs. A PROTAC, once assembled by attaching a POI ligand to the terminal amine, acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.

Physicochemical Properties and Reactivity of the Terminal Amine

The terminal primary amine on the this compound linker is a nucleophilic functional group that is central to its utility in PROTAC synthesis. Its reactivity is primarily exploited for the formation of stable covalent bonds with a target protein ligand.

General Reactivity

Primary amines are versatile functional groups for bioconjugation due to their ability to react with a variety of electrophilic partners. The most common reaction for PROTAC synthesis involving a terminal amine is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid on the target ligand that has been activated, often as an N-hydroxysuccinimide (NHS) ester.

Factors Influencing Reactivity
  • pH: The nucleophilicity of the primary amine is pH-dependent. The reaction with NHS esters is most efficient at a slightly basic pH (typically 7.2-8.5), where a significant portion of the amine groups are deprotonated and thus more nucleophilic.

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the reactants and facilitate the conjugation reaction.

  • Steric Hindrance: The accessibility of the amine group can influence reaction efficiency. The PEG linker in this compound is designed to be flexible and extend the amine away from the thalidomide moiety, minimizing steric hindrance.

Quantitative Data

CompoundBinding Affinity (Kd) to CRBNAssay MethodNotes
Thalidomide~250 nMCompetitive TitrationParent compound for the CRBN-binding moiety.
Lenalidomide~178 nMCompetitive TitrationA more potent thalidomide analog.
Pomalidomide~157 nMCompetitive TitrationAnother potent thalidomide analog.

Table 1: Binding affinities of thalidomide and its analogs to the Cereblon (CRBN) E3 ligase. The binding of the thalidomide moiety of this compound is expected to be in a similar range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in PROTAC development.

Protocol for Conjugation of a Target Ligand to the Terminal Amine (via NHS Ester Chemistry)

This protocol describes a general procedure for conjugating a target protein ligand containing a carboxylic acid to the terminal amine of this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Activation of the Target Ligand:

    • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the this compound solution.

    • Slowly add the activated NHS ester solution of the target ligand to the this compound solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to obtain the pure PROTAC molecule.

Protocol for Measuring PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cell cluster_formation PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI binds CRBN Cereblon (CRBN) PROTAC->CRBN binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex part of Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start This compound (Starting Material) Coupling Couple Ligand to Linker (Amide bond formation) Start->Coupling Ligand Target Ligand (with COOH) Activation Activate Ligand (e.g., NHS ester formation) Ligand->Activation Activation->Coupling Purification Purify PROTAC Coupling->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Treatment Treat Cells with PROTAC Final_PROTAC->Treatment Use in Assay Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Logical Relationship of PROTAC Components

PROTAC_Components PROTAC PROTAC Molecule Target Ligand Linker E3 Ligase Ligand Target_Protein Target Protein (POI) PROTAC:f1->Target_Protein Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC:f3->E3_Ligase Binds to

Caption: Logical relationship of PROTAC components.

Conclusion

This compound is a valuable and versatile tool for the construction of PROTACs. The terminal primary amine provides a reliable and well-characterized reactive site for the conjugation of a wide variety of target protein ligands. Understanding the principles of its reactivity, the methods for its conjugation, and the assays for evaluating the resulting PROTACs is essential for the successful development of novel therapeutics based on targeted protein degradation. This guide provides a foundational resource for researchers to design and execute experiments in this exciting and rapidly advancing field.

Thalidomide Derivatives in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. This is accomplished by co-opting the cell's intrinsic ubiquitin-proteasome system.[1] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Among the most prominent of these are derivatives of thalidomide (B1683933), which effectively engage the Cereblon (CRBN) E3 ubiquitin ligase.[1][] This technical guide provides a comprehensive review of the use of thalidomide and its analogs—such as lenalidomide (B1683929) and pomalidomide—in the development of PROTACs. We will delve into the core mechanism of action, present key quantitative data for prominent PROTACs, provide detailed experimental protocols for their evaluation, and visualize the critical biological pathways and experimental workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three essential components: a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two moieties.[3][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI.[1][4] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machine responsible for protein catabolism.[] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4]

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[3][5] This binding event modulates the substrate specificity of CRBN, leading to the ubiquitination and degradation of specific "neosubstrates."[3] In the context of PROTACs, the thalidomide derivative acts as a high-affinity anchor to the CRBN E3 ligase, enabling the targeted degradation of a wide array of proteins.[1][5]

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following tables summarize key quantitative data for several thalidomide derivative-based PROTACs, offering a comparative view of their performance.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference(s)
CDK4/6 Degrader CDK4/6CRBN Ligand-< 10-[6]
BRD9 Degrader BRD9CRBN Ligand-1-[6]
SHP2 Degrader (11(ZB-S-29)) SHP2Thalidomide-6.02-[7]
ARV-825 BRD4PomalidomideJurkat< 1> 95[8]
Representative BRD4 PROTAC BRD4ThalidomideHeLa15> 95[9]

Note: The specific experimental conditions can influence DC50 and Dmax values. The data presented are for comparative purposes and are derived from the cited literature.

Core Signaling Pathway and PROTAC Mechanism of Action

The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. This induced proximity is the critical event that triggers the downstream degradation cascade.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Thalidomide Derivative) PROTAC->PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ub Transfer from Ub-E2 Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 Activates Ub E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The development and characterization of PROTACs rely on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.[10][11]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[10][12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by incubation with an HRP-conjugated secondary antibody.[12]

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the POI signal to a loading control to determine the percentage of protein degradation relative to the vehicle control.[12]

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[10]

Materials:

  • Purified POI

  • Purified E3 ligase (e.g., CRBN complex)

  • Fluorescently labeled antibodies or tags for the POI and E3 ligase (e.g., His-tag and AviTag with corresponding labeled antibodies)

  • PROTAC at various concentrations

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies/tags with varying concentrations of the PROTAC.[10]

  • Incubation: Incubate the mixture at room temperature to allow for the formation of the ternary complex.[10]

  • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the POI and E3 ligase, signifying ternary complex formation.[10]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) predominate over the productive ternary complex.[10][13]

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome to assess the selectivity of a PROTAC.[8]

Materials:

  • Cell line of interest

  • PROTAC and vehicle control

  • Lysis buffer for mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.[8]

  • Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse to extract total protein.[8]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the corresponding proteins.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. This will reveal both on-target degradation and any potential off-target effects.

Experimental and Developmental Workflow

The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_workflow PROTAC Development Workflow Start Target Selection (POI) Design PROTAC Design (Warhead, Linker, E3 Ligand) Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (e.g., TR-FRET, FP) Synthesis->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) In_Vitro_Binding->Cellular_Degradation Optimization Structure-Activity Relationship (SAR) Optimization Cellular_Degradation->Optimization Optimization->Design Iterate Selectivity Selectivity Profiling (Quantitative Proteomics) Optimization->Selectivity Potent PROTAC identified In_Vivo In Vivo Efficacy and PK/PD (Animal Models) Selectivity->In_Vivo End Lead Candidate In_Vivo->End

Caption: A typical workflow for PROTAC development.

Conclusion and Future Perspectives

Thalidomide and its derivatives have been instrumental in the rapid advancement of PROTAC technology.[14] Their well-characterized interaction with the CRBN E3 ligase provides a robust and versatile platform for the development of potent and selective protein degraders.[][16] Future research will likely focus on the development of novel CRBN ligands with improved properties, the exploration of tissue-specific CRBN expression to enhance therapeutic windows, and a deeper understanding of the rules governing ternary complex formation to enable more rational PROTAC design. The continued evolution of thalidomide-based PROTACs holds immense promise for targeting previously "undruggable" proteins and addressing a wide range of human diseases.[4]

References

Methodological & Application

Application Notes and Protocols for Conjugating a Protein of Interest to Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] The molecule "Thalidomide-PEG2-C2-NH2" is a key building block for PROTAC synthesis, providing the CRBN-recruiting element attached to a flexible 2-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine.[5][6] This primary amine is a versatile functional group for conjugation to a POI.

These application notes provide a detailed protocol for covalently conjugating a POI to this compound. The primary strategy involves activating the carboxylic acid groups (on aspartate, glutamate, or the C-terminus) of the POI using carbodiimide (B86325) chemistry with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8] The resulting stable NHS ester on the protein readily reacts with the primary amine of the thalidomide linker to form a stable amide bond.

Principle of the Reaction & Signaling Pathway

The ultimate goal of this conjugation is to create a functional PROTAC. The thalidomide moiety of the conjugate binds to Cereblon (CRBN), an E3 ubiquitin ligase. This action brings the entire ligase machinery into proximity with the POI, which is now covalently linked to the thalidomide. This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI surface.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination cluster_deg Degradation POI Protein of Interest (POI) PROTAC PROTAC (POI-Thalidomide Conjugate) POI->PROTAC PROTAC->PROTAC E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase PolyUb_POI Poly-ubiquitinated POI E3_Ligase->PolyUb_POI Poly-ubiquitination E2_Ub E2~Ub E2_Ub->E3_Ligase Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Protein & Reagents B 2. Activate POI Carboxyl Groups A->B C 3. Conjugate with Thalidomide Linker B->C D 4. Quench Reaction C->D E 5. Purify Conjugate D->E F 6. Characterize Final Product E->F EDC_NHS_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation POI_COOH Protein-COOH Intermediate O-acylisourea (unstable) POI_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Protein-NHS Ester (semi-stable) Intermediate->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Thal_NH2 Thalidomide-Linker-NH2 Final_Product PROTAC Conjugate (Stable Amide Bond) Thal_NH2->Final_Product NHS_Ester_2 Protein-NHS Ester NHS_Ester_2->Final_Product +

References

Application Notes and Protocols: Synthesis and Evaluation of a BRD4-Targeting PROTAC Using Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] This application note provides a detailed protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established therapeutic target in various cancers.[3][4] The synthesis involves the coupling of a JQ1-based ligand for BRD4 with the E3 ligase ligand-linker conjugate, Thalidomide-PEG2-C2-NH2.[5][6] Furthermore, we provide protocols for the biological evaluation of the synthesized PROTAC, including the assessment of BRD4 protein degradation via Western Blot and the determination of its effect on cell viability using an MTS assay.

Synthesis of a BRD4-Targeting PROTAC

The synthesis of the BRD4-targeting PROTAC is achieved through an amide bond formation between a carboxylic acid-functionalized BRD4 ligand (JQ1-acid) and the primary amine of this compound.[7][8] This reaction is typically facilitated by peptide coupling reagents.[9][10]

Synthesis Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Purification cluster_3 Final Product JQ1_acid JQ1-COOH (BRD4 Ligand) Amide_Coupling Amide Coupling Reaction JQ1_acid->Amide_Coupling Thalidomide_linker This compound (E3 Ligase Ligand + Linker) Thalidomide_linker->Amide_Coupling Coupling_reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_reagents->Amide_Coupling Solvent Solvent (e.g., DMF) Solvent->Amide_Coupling Temperature Room Temperature Temperature->Amide_Coupling Time 4-12 hours Time->Amide_Coupling Purification Purification (e.g., HPLC) PROTAC BRD4-Targeting PROTAC Purification->PROTAC Amide_Coupling->Purification

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocol: PROTAC Synthesis
  • Dissolution of Reactants:

    • In a clean, dry round-bottom flask, dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine:

    • To the activated JQ1-acid solution, add this compound (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data for Synthesis
Reagent/ParameterMolar Ratio/ValuePurpose
JQ1-carboxylic acid1 equivalentBRD4 targeting ligand
This compound1 equivalentE3 ligase ligand and linker
HATU1.1 equivalentsAmide coupling reagent
DIPEA2 equivalentsNon-nucleophilic base
SolventAnhydrous DMFReaction medium
Reaction TemperatureRoom TemperatureStandard reaction condition
Reaction Time4 - 12 hoursDuration of the reaction

Biological Evaluation of the BRD4-Targeting PROTAC

Assessment of BRD4 Protein Degradation by Western Blot

Western blotting is a crucial technique to visualize and quantify the degradation of the target protein, BRD4, following PROTAC treatment.[11]

Western Blot Workflow

G Cell_Culture Cell Culture (e.g., MCF-7, HeLa) PROTAC_Treatment PROTAC Treatment (Varying concentrations and times) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis (RIPA buffer + inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blot
  • Cell Culture and Treatment:

    • Plate cells (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and add a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

Quantitative Data for Western Blot
ParameterValue/ConcentrationPurpose
Cell Seeding DensityVaries by cell typeEnsure optimal cell growth
PROTAC Concentrations1 - 1000 nMDetermine dose-dependent degradation
Treatment Duration2 - 24 hoursAssess degradation kinetics
Protein Loading20 - 30 µ g/lane Equal protein amount for comparison
Primary Antibody (BRD4)Manufacturer's recommendationDetect BRD4 protein
Primary Antibody (Loading Control)Manufacturer's recommendationNormalize for protein loading
Secondary AntibodyManufacturer's recommendationDetect primary antibody
Assessment of Cell Viability by MTS Assay

The MTS assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the PROTAC.[13][14][15]

Experimental Protocol: MTS Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the synthesized PROTAC for a predetermined duration (e.g., 72 hours). Include a vehicle control.

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[13][14]

  • Incubation:

    • Incubate the plate at 37°C for 1-4 hours.[13][14]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data for MTS Assay
ParameterValue/ConcentrationPurpose
Cell Seeding Density5,000 - 10,000 cells/wellEnsure logarithmic growth phase
PROTAC ConcentrationsSerial dilution (e.g., 0.1 nM - 10 µM)Determine dose-response curve
Treatment Duration72 hoursAssess long-term effect on viability
MTS Reagent Volume20 µL/well (for 100 µL media)Colorimetric detection of viable cells
Incubation Time (MTS)1 - 4 hoursAllow for formazan (B1609692) product formation
Absorbance Wavelength490 nmQuantify formazan product

BRD4 Signaling Pathway

BRD4 is a key regulator of gene expression and is involved in various signaling pathways critical for cancer cell proliferation and survival.[16] It plays a significant role in the transcription of oncogenes like c-MYC and is implicated in pathways such as the Jagged1/Notch1 and NF-κB signaling cascades.[17][18]

G cluster_0 PROTAC Action cluster_1 Downstream Effects PROTAC BRD4-Targeting PROTAC BRD4 BRD4 PROTAC->BRD4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Degradation cMYC c-MYC Transcription (Oncogene) BRD4->cMYC Activates Jagged1 Jagged1 Transcription BRD4->Jagged1 Activates NFkB NF-κB Signaling BRD4->NFkB Activates CRBN->BRD4 Ubiquitination Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation Notch1 Notch1 Signaling Jagged1->Notch1 Activates Notch1->Cell_Proliferation Survival Cell Survival NFkB->Survival

Caption: Simplified BRD4 signaling pathway and the effect of PROTAC-mediated degradation.

References

Application Notes and Protocols: In Vitro Protein Degradation Assay for Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] Thalidomide (B1683933) and its derivatives are widely used as E3 ligase recruiters, specifically engaging the Cereblon (CRBN) subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][4][5][6][7]

This document provides a detailed protocol for an in vitro protein degradation assay using a PROTAC constructed with a Thalidomide-PEG2-C2-NH2 E3 ligase ligand. This specific linker composition offers a defined length and chemical properties that can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is crucial for efficient protein degradation.[8][9][10] The following protocols and data are intended to guide researchers in the evaluation of such PROTACs for their efficacy and potency in a cellular context.

Mechanism of Action

Thalidomide-based PROTACs mediate the degradation of a target protein through the ubiquitin-proteasome system.[1][8] The PROTAC molecule first forms a ternary complex by simultaneously binding to the POI and the CRBN E3 ligase.[1][8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][8] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[2][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a Thalidomide-based PROTAC.

Experimental Protocol: In Vitro Protein Degradation Assay

This protocol describes the use of Western blotting to quantify the degradation of a target protein in a cell line treated with a this compound-based PROTAC.

1. Materials and Reagents

  • Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, HEK293T, or a disease-relevant cell line).

  • PROTAC Stock Solution: this compound based PROTAC of interest dissolved in DMSO at a high concentration (e.g., 10 mM).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE Gels.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit or mouse anti-POI antibody.

    • Rabbit or mouse anti-loading control antibody (e.g., GAPDH, β-actin, or Vinculin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System: For chemiluminescence detection.

2. Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Seeding Treatment 2. PROTAC Treatment Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Immunoblotting 7. Immunoblotting Transfer->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for the in vitro protein degradation assay.

3. Step-by-Step Procedure

3.1. Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3.2. PROTAC Treatment

  • Prepare serial dilutions of the this compound PROTAC in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control (DMSO only) and a positive control if available. A proteasome inhibitor (e.g., MG132) can be used as a negative control for degradation.[12]

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

3.3. Cell Lysis

  • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to new tubes.

3.4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

3.5. Sample Preparation and SDS-PAGE

  • To the normalized protein lysates, add 4x Laemmli sample buffer to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

3.6. Western Blot Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

3.7. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Repeat the immunoblotting process for the loading control protein.

3.8. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the POI band to the corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

  • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values by fitting the data to a four-parameter logistic curve.[13]

Representative Data

The following table summarizes example quantitative data for a hypothetical PROTAC utilizing a this compound linker for the degradation of a target protein in two different cell lines.

Cell LineTarget ProteinTreatment Time (hours)DC50 (nM)Dmax (%)
HeLaPOI-12425>90
HEK293TPOI-12440>85
HeLaPOI-18150~70
HEK293TPOI-18200~65

Note: The efficacy of a PROTAC is highly dependent on the specific target protein, the cell line used, and the experimental conditions. The data presented here is for illustrative purposes only.

Conclusion

This document provides a comprehensive guide for conducting an in vitro protein degradation assay for PROTACs utilizing a this compound E3 ligase ligand. Adherence to this detailed protocol will enable researchers to accurately determine the potency and efficacy of their PROTAC molecules, a critical step in the drug discovery and development process. Further characterization, such as assessing the kinetics of degradation and off-target effects using proteomic approaches, is recommended for a more complete understanding of the PROTAC's activity.[14][15]

References

Application Notes and Protocols for Thalidomide-PEG2-C2-NH2 in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-PEG2-C2-NH2 is a functionalized E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2). This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

PROTACs are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting their function. By facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the POI. The thalidomide component of this compound specifically recruits the CRL4-CRBN E3 ligase complex, a widely utilized E3 ligase in PROTAC development.

These application notes provide an overview of this compound, its mechanism of action in PROTACs, and detailed protocols for its application in targeted protein degradation research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis and biological assays.

PropertyValueSource
Chemical Formula C₁₉H₂₄N₄O₆[1]
Molecular Weight 404.42 g/mol [1]
Chemical Formula (HCl salt) C₁₉H₂₅ClN₄O₆[2]
Molecular Weight (HCl salt) 440.88 g/mol [2]
Solubility The hydrochloride and TFA salt forms generally exhibit enhanced water solubility and stability compared to the free base.[3] Specific solubility data in various solvents should be determined empirically. For in vivo applications, formulations in DMSO, PEG300, Tween-80, and saline have been suggested for similar compounds.[3]
Storage Store at -20°C for long-term stability.[3]

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the proximity of a target protein to the CRBN E3 ligase. This process can be visualized as a catalytic cycle:

  • Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex, forming a POI-PROTAC-CRBN ternary complex.

  • Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC is then released and can participate in another cycle of target protein degradation, allowing for sub-stoichiometric, catalytic activity.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound -based PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Proteasome 26S Proteasome Peptides Peptides Proteasome->Peptides Degrades into Ub Ubiquitin Ub->Ternary_Complex Recruited to complex E2 E2 Enzyme E2->Ub Carries POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The impact on cell viability is assessed by the half-maximal inhibitory concentration (IC50).

Note: The following data is representative of thalidomide-based PROTACs with PEG linkers targeting various proteins and is provided for illustrative purposes. The actual performance of a PROTAC synthesized with this compound will be target-dependent and requires empirical determination.

Table 1: Representative Degradation Potency of Thalidomide-PEG-Linker PROTACs

PROTAC TargetLinker LengthCell LineDC50 (nM)Dmax (%)Reference
BRD4PEGHeLa15>95Representative data from similar PROTACs
BTKPEGMOLM-147.2>90[4]
BRD9Piperidine (short, rigid)MOLM-131>90[4]

Table 2: Representative Cell Viability of Thalidomide Analog-based PROTACs

CompoundTargetCell LineIC50 (µM)Reference
Thalidomide Analog TC11Multiple MyelomaKMM17[5]
Thalidomide Analog TC12Multiple MyelomaKMM118[5]
Thalidomide Analog TC13Multiple MyelomaKMM15[5]

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and characterize PROTACs derived from this compound.

Synthesis of a PROTAC using this compound

Principle: This protocol describes a general method for conjugating a ligand for a protein of interest (POI) that contains a carboxylic acid functional group to the terminal amine of this compound via an amide bond formation.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • In a clean, dry reaction vial, dissolve the POI ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow start Start dissolve_ligand Dissolve POI-COOH and HATU in DMF start->dissolve_ligand add_base Add DIPEA dissolve_ligand->add_base add_linker Add this compound add_base->add_linker react Stir at Room Temperature add_linker->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Quench, Extract, and Concentrate monitor->workup Reaction Complete purify Purify by HPLC workup->purify characterize Characterize by MS and NMR purify->characterize end End characterize->end CRBN_Signaling_Pathway cluster_pathway Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer CRL4_CRBN CRL4-CRBN E3 Ligase Complex E2->CRL4_CRBN Ub Transfer Poly_Ub_POI Polyubiquitinated POI CRL4_CRBN->Poly_Ub_POI Polyubiquitinates POI PROTAC Thalidomide-based PROTAC PROTAC->CRL4_CRBN Recruits POI Protein of Interest (POI) PROTAC->POI Binds Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for Cellular Assays with Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the selective elimination of proteins of interest.

Thalidomide-PEG2-C2-NH2 is a crucial building block in the construction of PROTACs.[1][2][3] It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CRL4-CRBN E3 ligase complex.[4][5][6] By incorporating this moiety, a PROTAC can recruit CRBN to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7][8]

These application notes provide detailed protocols for a suite of cellular assays to characterize the activity of a hypothetical PROTAC, "PROTAC-X," which links this compound to a binder of a hypothetical cancer-associated "Protein X." The described assays will enable the assessment of PROTAC-X's effects on cell viability, induction of apoptosis, and its efficiency in degrading Protein X.

Mechanism of Action: PROTAC-X

PROTAC-X is designed to induce the degradation of Protein X through the formation of a ternary complex with Protein X and the CRBN E3 ligase. This proximity, engineered by the PROTAC molecule, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Protein X. Poly-ubiquitinated Protein X is then recognized and degraded by the 26S proteasome. The PROTAC-X molecule is subsequently released and can engage in further catalytic cycles of degradation.[9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC_X PROTAC-X (this compound-Linker-Binder) Ternary_Complex Ternary Complex (Protein X - PROTAC-X - CRBN) PROTAC_X->Ternary_Complex Binds Protein_X Target Protein (Protein X) Protein_X->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds E2 E2 Ubiquitin-conjugating enzyme E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E2 Ternary_Complex->PROTAC_X Released (Catalytic) Ub_Protein_X Poly-ubiquitinated Protein X Ternary_Complex->Ub_Protein_X Ubiquitination Proteasome 26S Proteasome Ub_Protein_X->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Experimental_Workflow cluster_assays Cellular Assays start Start: Prepare PROTAC-X Stock Solution cell_culture Cell Culture: Seed cells expressing Protein X start->cell_culture treatment Treatment: Incubate cells with varying concentrations of PROTAC-X cell_culture->treatment viability_assay Cell Viability Assay (MTS Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase-Glo 3/7 Assay) treatment->apoptosis_assay degradation_assay Protein Degradation Assay (Western Blot) treatment->degradation_assay data_analysis Data Analysis: Quantify results and determine IC50/DC50 viability_assay->data_analysis apoptosis_assay->data_analysis degradation_assay->data_analysis end End: Characterize PROTAC-X Activity data_analysis->end Signaling_Pathway Upstream_Signal Upstream Signal Protein_X Protein X (Kinase) Upstream_Signal->Protein_X Activates Downstream_Effector Downstream Effector Protein_X->Downstream_Effector Phosphorylates Pro_Survival Pro-Survival Genes Downstream_Effector->Pro_Survival Activates Transcription Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits PROTAC_X PROTAC-X PROTAC_X->Protein_X Induces Degradation

References

Application Notes and Protocols for Thalidomide-PEG2-C2-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-PEG2-C2-NH2 is a functionalized E3 ligase ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This primary amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate cancer-causing proteins. The thalidomide component of the PROTAC recruits the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of target proteins, offering a significant advantage over traditional inhibitors that merely block protein function.

These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs for cancer research, including detailed synthetic protocols, methods for biological evaluation, and representative data.

Mechanism of Action: Thalidomide-Based PROTACs

The primary application of this compound is in the construction of PROTACs that mediate the degradation of a target protein via the CRBN E3 ligase. The general mechanism is a two-step process:

  • Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via the conjugated POI ligand) and the CRBN E3 ligase (via the thalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination and Degradation: The formation of the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

The PEG linker in this compound is crucial for the efficacy of the resulting PROTAC, as its length and flexibility influence the stability and geometry of the ternary complex, which are key determinants of successful protein degradation.

Application: Synthesis of a BRD4-Targeting PROTAC

A prominent application of thalidomide-based PROTACs is the targeted degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression in various cancers. The following sections detail the synthesis and evaluation of a BRD4-targeting PROTAC using this compound and a derivative of the BRD4 inhibitor JQ1.

Quantitative Data Summary

The following tables summarize representative quantitative data for BRD4-targeting PROTACs synthesized with thalidomide-based linkers. This data is illustrative of typical results obtained in such studies.

Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC

ParameterValueCell Line
DC50 ~50-100 nMMDA-MB-231
Dmax >90%MDA-MB-231

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Illustrative Proteomics Data for a BRD4-Targeting PROTAC

ProteinFold Change (PROTAC vs. Vehicle)p-valueSignificance
BRD4 -4.5< 0.001Significant Degradation
BRD2 -3.8< 0.001Significant Degradation
BRD3 -3.5< 0.001Significant Degradation
IKZF1 (Neosubstrate) -2.8< 0.01Off-Target Degradation
GAPDH -1.05> 0.05No Significant Change

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with (+)-JQ1 carboxylic acid.

Materials:

  • This compound

  • (+)-JQ1 carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (+)-JQ1 carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: To the solution, add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the final PROTAC.

  • Characterization: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.[1]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, THP-1)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[1]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1]

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 and Dmax values.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound-Ligand) POI Target Protein (e.g., BRD4) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome 26S Proteasome Ub Ubiquitin CRBN_bound CRBN Ub->CRBN_bound E1, E2 POI_bound BRD4 POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination

Caption: Mechanism of action for a thalidomide-based PROTAC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow JQ1_COOH JQ1-COOH (Target Ligand) Coupling Amide Coupling (HATU, DIPEA, DMF) JQ1_COOH->Coupling Thal_NH2 This compound (E3 Ligand-Linker) Thal_NH2->Coupling Purification Purification (Silica Chromatography) Coupling->Purification Final_PROTAC Final PROTAC (BRD4 Degrader) Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis via amide coupling.

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment (Dose-response of PROTAC) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Detection & Densitometry D->E F 6. Data Analysis (DC50 & Dmax Calculation) E->F

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for Thalidomide-PEG2-C2-NH2 in Targeted Degradation of Oncogenic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-PEG2-C2-NH2 is a bifunctional molecule at the forefront of targeted protein degradation, a revolutionary strategy in drug discovery. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a flexible two-unit polyethylene (B3416737) glycol (PEG2) linker to a primary amine (NH2). This amine group provides a versatile handle for conjugation to a ligand that targets a specific protein of interest (POI), particularly oncogenic proteins that are difficult to inhibit with traditional small molecules.

By linking a target-specific ligand to this compound, a PROTAC is formed. This heterobifunctional molecule acts as a molecular bridge, bringing the target oncoprotein into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This approach offers a powerful alternative to conventional inhibitors by eliminating the target protein entirely, rather than simply blocking its activity.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for the degradation of oncogenic proteins, with a focus on Bcl-2 and TEAD proteins.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental principle behind the action of PROTACs synthesized from this compound is the hijacking of the ubiquitin-proteasome system. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target oncogenic protein and the CRBN E3 ligase, forming a transient ternary complex.

  • Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated oncoprotein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.

Data Presentation: Degradation of Oncogenic Proteins

The following tables summarize the quantitative data for PROTACs developed using a CRBN ligand (such as thalidomide or its analogs) and targeting the oncogenic proteins Bcl-2 and TEAD.

PROTAC IDTarget ProteinE3 Ligase LigandCell LineDC50Dmax (%)Reference
C5 Bcl-2PomalidomideHeLa3.0 µM>90%[1]
PROTAC IDTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
HC278 TEAD1Thalidomide AnalogHEK293 (overexpressing TEAD1-4)~10>90%[2]
HC278 TEAD3Thalidomide AnalogHEK293 (overexpressing TEAD1-4)~10>90%[2]
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of PROTACs synthesized using this compound.

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target oncogenic protein following treatment with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for Bcl-2, NCI-H226 for TEAD).

  • Complete cell culture medium.

  • PROTAC stock solution (in DMSO).

  • Phosphate-buffered saline (PBS), ice-cold.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-Bcl-2, anti-TEAD1).

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - CRBN).

Materials:

  • Cancer cell line expressing the target protein.

  • PROTAC of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors).

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN).

  • Control IgG (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (lysis buffer diluted 1:1 with PBS).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Western blotting reagents as described in Protocol 1.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat the cells with the PROTAC (at a concentration known to induce degradation) or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in non-denaturing lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • To 1 mg of total protein, add 2-5 µg of anti-CRBN antibody or control IgG.

    • Incubate on a rotator at 4°C overnight.

    • Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blot Analysis:

    • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1, probing for the target protein (e.g., Bcl-2 or TEAD1) and CRBN.

Protocol 3: Cell Viability Assay

This protocol is used to assess the effect of PROTAC-induced degradation of an oncogenic protein on cancer cell viability.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • PROTAC stock solution (in DMSO).

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)).

  • Plate reader (luminometer or spectrophotometer).

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).

  • Cell Viability Measurement:

    • For CellTiter-Glo®:

      • Equilibrate the plate and reagent to room temperature.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

    • For CCK-8:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate the plate for 1-4 hours in the incubator.

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to calculate the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Thalidomide-PEG2-C2-Ligand) Target Oncogenic Protein (e.g., Bcl-2, TEAD) PROTAC->Target Binds CRBN CRBN E3 Ligase PROTAC->CRBN Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Releases Ub Ubiquitin CRBN_bound CRBN Target_bound Oncogenic Protein PROTAC_bound PROTAC Target_bound->PROTAC_bound Target_ub Poly-ubiquitinated Oncogenic Protein PROTAC_bound->PROTAC Recycled PROTAC_bound->CRBN_bound CRBN_bound->Target_bound Ubiquitination Target_ub->Proteasome Degradation Western_Blot_Workflow start Start: Cancer Cell Culture treatment PROTAC Treatment (Dose-Response/Time-Course) start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Degradation Profile (DC50, Dmax) analysis->end CoIP_Workflow start Start: Cell Culture & Treatment (PROTAC + Proteasome Inhibitor) lysis Non-denaturing Cell Lysis start->lysis ip Immunoprecipitation (with Anti-CRBN Ab) lysis->ip wash Washing Steps ip->wash elution Elution of Immunocomplexes wash->elution western Western Blot Analysis (Probe for Target Protein & CRBN) elution->western end End: Confirmation of Ternary Complex western->end

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation using Thalidomide-PEG2-C2-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Thalidomide-PEG2-C2-NH2 is a key building block for constructing PROTACs, incorporating a thalidomide (B1683933) moiety that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEGylated linker with a terminal amine group for conjugation to a POI ligand.[4][5][6]

This document provides a detailed, step-by-step guide for utilizing a PROTAC synthesized with this compound in western blot analysis to quantify the degradation of a target protein. Western blotting is a fundamental technique to assess the efficacy of a PROTAC by measuring the reduction in the target protein's abundance.[2][7]

Mechanism of Action

A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC POI cluster_ternary cluster_ternary POI->cluster_ternary PROTAC Thalidomide-based PROTAC PROTAC->cluster_ternary CRBN CRBN E3 Ligase CRBN_bound CRBN CRBN->cluster_ternary PROTAC_bound PROTAC POI_PROTAC->PROTAC_bound Ub Ubiquitin PROTAC_bound->CRBN_bound PolyUb_POI Polyubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation cluster_ternary->Ub Polyubiquitination

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocol: Western Blot Analysis

This protocol outlines the necessary steps to evaluate the degradation of a target protein upon treatment with a this compound-based PROTAC.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the target protein and CRBN.

  • PROTAC: Synthesized using this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Control Compounds:

    • Vehicle control (DMSO).

    • Proteasome inhibitor (e.g., MG132).[10]

    • Negative control PROTAC (if available, e.g., one with an inactive CRBN ligand).

    • Target protein ligand alone.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl.

  • Protein Transfer System: Wet or semi-dry transfer apparatus.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibodies:

    • Antibody specific to the target protein.

    • Antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibodies) E->F G 7. Detection (ECL & Imaging) F->G H 8. Data Analysis (Quantification & Normalization) G->H

Figure 2: Western blot experimental workflow.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test is 1 nM to 10 µM.[11]

    • Include the following controls:

      • Vehicle control (DMSO).

      • Proteasome inhibitor control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to confirm proteasome-dependent degradation.[10][12]

      • Negative control PROTAC (if available).

      • Target protein ligand alone.

    • Remove the old medium and add the medium containing the different concentrations of the PROTAC and controls.

    • Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the ECL substrate and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

    • Calculate the percentage of remaining protein for each treatment relative to the vehicle (DMSO) control, which is set to 100%.

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Data Presentation

Summarize the quantitative data from the western blot analysis in a structured table for easy comparison.

Treatment GroupConcentrationIncubation Time (h)Normalized Target Protein Level (%)Standard Deviation
Vehicle (DMSO)-24100± X.X
PROTAC1 nM24X.X± X.X
PROTAC10 nM24X.X± X.X
PROTAC100 nM24X.X± X.X
PROTAC1 µM24X.X± X.X
PROTAC10 µM24X.X± X.X
PROTAC (1 µM) + MG132 (10 µM)1 µM24X.X± X.X
Negative Control PROTAC1 µM24X.X± X.X
Target Ligand Alone1 µM24X.X± X.X

Troubleshooting

IssuePossible CauseSolution
No or weak degradation- PROTAC is not cell-permeable.- Incubation time is too short.- Target protein has a slow turnover rate.- PROTAC concentration is too low.- Perform a cellular target engagement assay.- Increase the incubation time (e.g., up to 48 hours).- Test a wider range of PROTAC concentrations.
"Hook effect" (less degradation at high concentrations)Formation of binary complexes (PROTAC-target or PROTAC-CRBN) that do not lead to degradation.[5][6]This is a characteristic of PROTACs and confirms the mechanism of action. Analyze a wider range of concentrations to fully characterize the dose-response curve.
Uneven loadingInaccurate protein quantification or loading.Ensure accurate protein quantification and careful loading of equal amounts of protein. Always normalize to a loading control.
Multiple bandsNon-specific antibody binding or protein isoforms.Optimize antibody concentration and blocking conditions.

Conclusion

This guide provides a comprehensive framework for using a PROTAC synthesized with this compound in western blot analysis to assess target protein degradation. Adherence to this protocol, including the use of appropriate controls, will enable researchers to reliably evaluate the efficacy and characterize the mechanism of action of their thalidomide-based PROTACs.

References

Where to Procure Thalidomide-PEG2-C2-NH2 for Pioneering Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on studies involving targeted protein degradation, obtaining high-quality reagents is paramount. Thalidomide-PEG2-C2-NH2, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is available from several reputable suppliers specializing in chemical reagents for research.

Key Suppliers:

  • MedchemExpress: A prominent supplier of research chemicals and biochemicals, MedchemExpress offers this compound and its hydrochloride salt, providing detailed product information and technical data.[1][2]

  • Invivochem: This supplier provides this compound for research use, with information on product specifications and handling.

  • BroadPharm: Specializing in PEG linkers and bioconjugation reagents, BroadPharm offers a range of thalidomide-based linkers, including versions with protective groups suitable for multi-step PROTAC synthesis.[3]

  • Xcess Biosciences: This company supplies this compound hydrochloride, along with its chemical and physical properties, for research applications.[4]

  • MySkinRecipes: This supplier also lists this compound hydrochloride for research purposes.[5]

  • Glycomindsynth: Offers Thalidomide-NH-PEG2-C2-NH2 with specified purity levels.[6]

It is important to note that this product is intended for research use only and is not for human consumption.[1][7]

Application Notes

This compound is a bifunctional molecule comprising the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a PEGylated linker with a terminal primary amine. This primary amine serves as a versatile chemical handle for conjugation to a "warhead"—a ligand that specifically binds to a target protein of interest (POI). The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG2 linker in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the degradation efficiency.

Summary of Quantitative Data

For ease of comparison, the following table summarizes key quantitative data for this compound and its hydrochloride salt, as provided by various suppliers. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₁₉H₂₄N₄O₆C₁₉H₂₅ClN₄O₆
Molecular Weight 404.42 g/mol 440.88 g/mol
CAS Number 2064175-30-8 (related structure)2245697-87-2
Purity ≥95% to ≥98% (supplier dependent)≥98%
Appearance SolidSolid Powder
Storage Conditions -20°C for long-term storageDry, dark, and at -20°C for up to 1 year
Solubility Soluble in DMSOTo be determined by the end-user

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for conjugating this compound to a target protein ligand (warhead) that possesses a carboxylic acid functional group.

Materials:

  • This compound

  • Warhead with a carboxylic acid group

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC-grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

  • Analytical instruments (LC-MS, NMR) for characterization

Procedure:

  • Activation of the Warhead: In a clean, dry reaction vial, dissolve the warhead (1.0 equivalent) in anhydrous DMF. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated warhead solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed. The reaction time can vary from a few hours to overnight.

  • Purification: Upon completion, purify the reaction mixture using preparative reverse-phase HPLC to isolate the desired PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol describes how to evaluate the effect of the synthesized PROTAC on cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • White, opaque 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized PROTAC and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Thalidomide-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds to CRBN Cereblon (CRBN) E3 Ligase Component PROTAC->CRBN PROTAC->CRBN POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex Part of Ub Ubiquitin E3_Complex->Ub Recruits & Activates Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: Mechanism of action of a thalidomide-based PROTAC.

PROTAC_Experimental_Workflow cluster_0 PROTAC Research Workflow Synthesis 1. PROTAC Synthesis (Amide Coupling) Purification 2. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment 3. Cell-Based Assays (Treatment with PROTAC) Purification->Cell_Treatment Degradation_Assay 4a. Protein Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Viability_Assay 4b. Cell Viability Assay (e.g., CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (DC50, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC development and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Thalidomide-PEG2-C2-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the solubility of Thalidomide-PEG2-C2-NH2 based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why do many thalidomide-based PROTACs, including those with a this compound linker, exhibit poor solubility?

A1: Thalidomide-based PROTACs often face solubility challenges due to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight (often exceeding 700 Da) and significant lipophilicity.[1] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility and oral bioavailability.[1] The combination of a large, often hydrophobic surface area and the potential for stable crystal lattice formation contributes to their low solubility in aqueous buffers.[1] While the PEG2 component of the linker is intended to improve hydrophilicity, the overall solubility is determined by the entire PROTAC molecule, including the target protein ligand, which can often be lipophilic.

Q2: What are the experimental consequences of poor PROTAC solubility?

A2: Poor solubility can significantly compromise experimental results and lead to misinterpretation of data. Common issues include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its true potency, affecting metrics like DC50 and IC50.[1]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your findings.[1]

  • Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and assay wells.[1]

  • Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]

Q3: How can the chemical structure of a PROTAC be modified to improve solubility?

A3: Optimizing the chemical structure, particularly the linker, is a key strategy. The introduction of polar or ionizable groups, such as basic nitrogen atoms in aromatic rings or alkyl linkers, can enhance solubility.[2] Replacing linear alkyl or ether linkers with heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can also improve physicochemical properties.[3][4] Additionally, the incorporation of polyethylene (B3416737) glycol (PEG) linkers is a widely used strategy to increase the water solubility of PROTACs.[3][5][6]

Q4: What formulation strategies can be employed to improve the solubility of an existing PROTAC?

A4: For a synthesized PROTAC with solubility issues, several formulation strategies can be effective:

  • Use of Co-solvents: Organic solvents like DMSO, DMF, or NMP, and low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400) can be used to prepare stock solutions and as additives in aqueous buffers to maintain solubility.[7]

  • pH Adjustment: If the PROTAC contains ionizable functional groups (acidic or basic), its solubility will be pH-dependent. Adjusting the pH of the buffer can significantly increase solubility.[7] For basic groups, a lower pH (more acidic buffer) will increase solubility, while for acidic groups, a higher pH (more basic buffer) is beneficial.[7]

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in a polymer matrix, which can enhance dissolution by preventing crystallization.[8]

  • Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound based PROTACs.

Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffer (e.g., PBS, cell culture media).

  • Question: What is the first step I should take to address this precipitation? Answer: The initial and most critical step is to ensure you have a reliable and fully dissolved stock solution in a suitable organic solvent, with DMSO being the most common choice.[7] When diluting into your aqueous experimental buffer, do so in a stepwise manner and vortex gently to avoid localized high concentrations that can trigger precipitation.[7]

  • Question: What can I do if simple dilution still results in precipitation? Answer: You should explore the use of co-solvents. First, determine the maximum percentage of a co-solvent (e.g., ethanol, PEG-400) that your experimental system (cells, enzyme assay) can tolerate.[7] Then, prepare your aqueous buffer containing this percentage of the co-solvent before adding the PROTAC stock solution.[7]

Problem 2: I am observing inconsistent results in my cell-based degradation assays.

  • Question: Could solubility be the cause of this variability? Answer: Yes, poor solubility is a major cause of irreproducible results.[1] If your PROTAC is not fully dissolved in the cell culture media, the effective concentration can vary between wells and experiments, leading to inconsistent target degradation.

  • Question: How can I ensure my PROTAC remains in solution in the cell culture media? Answer:

    • Decrease the final concentration: Test a lower concentration range of your PROTAC.

    • Increase serum concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds.

    • Test different dilution methods: Try adding the PROTAC stock solution to the media dropwise while vortexing to ensure rapid and uniform mixing.

    • Use a salt form: If you are using the free base of your PROTAC, consider using a salt form (e.g., hydrochloride or TFA salt), which often exhibits enhanced water solubility and stability.

Problem 3: My PROTAC shows low potency (high DC50) in my experiments.

  • Question: Can poor solubility lead to an apparent lack of potency? Answer: Absolutely. If the PROTAC precipitates in the assay, the actual concentration in solution is much lower than the nominal concentration, leading to an underestimation of its potency.[1]

  • Question: How can I determine if solubility is limiting the observed potency? Answer: You can perform a kinetic solubility assay to determine the solubility of your PROTAC in the specific assay buffer you are using. If the measured solubility is close to or below the concentrations at which you are observing low potency, then solubility is likely a limiting factor.

Data Presentation

Table 1: Aqueous Solubility of Thalidomide (B1683933) and Related Compounds

CompoundSolvent/MediumSolubilityReference
ThalidomideAqueous Solution~50 µg/mL[10]
Thalidomidewith Hydroxypropyl-β-cyclodextrin1.7 mg/mL[10]
Thalidomide Solid Dispersionin Lauroyl Macrogol-32 Glycerides2-3x increase vs. crystalline drug

Table 2: Impact of Linker Composition on PROTAC Properties (Illustrative)

Linker Type in Thalidomide-based PROTACKey PropertyGeneral ObservationReference
Alkyl LinkerSolubilityGenerally lower and more hydrophobic.
PEG Linker (e.g., PEG2, PEG5) Solubility Generally higher due to hydrophilicity. [5]
Piperazine-containing LinkerSolubilityCan improve solubility by introducing a basic center.
Alkyl LinkerCell PermeabilityCan be high due to hydrophobicity.
PEG LinkerCell PermeabilityCan be enhanced by the "molecular chameleon" effect.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[1]

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., the turbidity or absorbance is below a predefined threshold compared to the buffer blank).

Protocol 2: Co-solvent Titration for Solubility Enhancement

This protocol helps determine the minimum concentration of a co-solvent required to keep your PROTAC in solution in an aqueous buffer.

  • Prepare PROTAC Stock: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM or 20 mM).[7]

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing a range of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10%, and 20% v/v of PEG-400).[7]

  • PROTAC Addition: Add a small, fixed volume of the PROTAC DMSO stock to each co-solvent/buffer mixture to achieve the desired final PROTAC concentration.

  • Equilibration and Observation: Vortex each tube and allow them to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for precipitation or measure turbidity using a nephelometer or spectrophotometer.

  • Determination: Identify the lowest concentration of the co-solvent that maintains the PROTAC in solution.

Visualizations

PROTAC_Solubility_Troubleshooting cluster_optimization Optimization Strategies start_node Start: PROTAC Precipitation Observed in Aqueous Buffer decision_node decision_node start_node->decision_node Initial Dilution process_node Explore Formulation Strategies decision_node->process_node Precipitation Persists end_node end_node decision_node->end_node Soluble p1 Use Co-solvents (e.g., PEG-400, Ethanol) process_node->p1 p2 Adjust pH of Buffer process_node->p2 p3 Consider Salt Form of PROTAC process_node->p3 end_node2 Proceed with Experiment p1->end_node2 Solubility Improved p2->end_node2 Solubility Improved p3->end_node2 Solubility Improved

Caption: A troubleshooting workflow for addressing PROTAC precipitation issues.

PROTAC_Mechanism_of_Action cluster_binding Binding protac PROTAC (Thalidomide-Linker-Ligand) poi Target Protein (POI) protac->poi binds e3 E3 Ligase (CRBN) protac->e3 binds ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub catalyzes ub Ubiquitin ub->ternary recruited proteasome Proteasome poly_ub->proteasome recognized by degradation Degradation of POI proteasome->degradation leads to

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with PROTACs utilizing the Thalidomide-PEG2-C2-NH2 E3 ligase ligand-linker conjugate. This resource provides answers to frequently asked questions, a systematic troubleshooting workflow, and detailed experimental protocols to help identify and resolve issues related to poor protein degradation.

Frequently Asked Questions (FAQs)

Q1: I am observing little to no degradation of my target protein. What are the first steps I should take?

When a PROTAC fails to induce degradation, a systematic evaluation of the PROTAC's mechanism of action is required. The initial steps involve confirming the integrity of your experimental system and the PROTAC molecule itself.[1][2]

  • Confirm Target and E3 Ligase Expression: Verify that your cell line expresses sufficient levels of both the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide.[2] Low expression of either component is a common reason for failure.

  • Verify PROTAC Integrity: Ensure the chemical structure, purity (>95%), and stability of your PROTAC. Degradation of the PROTAC during storage or in cell culture media can prevent its activity.[2]

  • Assess Cellular Health: Confirm that the cells are healthy and that the proteasome is active. You can include a proteasome inhibitor (e.g., MG132) as a control. If the PROTAC is functional, co-treatment with a proteasome inhibitor should rescue the target protein from degradation.[3]

Q2: How can I determine if my PROTAC is entering the cells and engaging the target protein?

Due to their high molecular weight, poor cell permeability is a common challenge for PROTACs.[1] Several assays can be used to confirm cellular entry and target engagement.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the PROTAC is binding to its intended target within the cell.

  • Binary Engagement: Before expecting ternary complex formation, it's crucial to confirm that your PROTAC can independently bind to both the target protein and the E3 ligase.[2] This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4][5]

Q3: I've confirmed target engagement, but degradation is still weak. Could the "Hook Effect" be the problem?

Yes, the "Hook Effect" is a common phenomenon with PROTACs that leads to reduced degradation at high concentrations.[2][6] This occurs when an excess of the PROTAC molecule leads to the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) rather than the productive ternary complex (Target-PROTAC-CRBN) required for ubiquitination.[4][7]

  • Solution: Perform a full dose-response curve with a broad range of concentrations, including very low ones (e.g., from 1 nM to 10 µM), to determine the optimal concentration for degradation and identify if a hook effect is present.[2][6]

Q4: My PROTAC's linker is this compound. Could this specific linker be the issue?

The linker is a critical component of a PROTAC, and its length and composition are crucial for the formation of a stable and productive ternary complex.[8][9]

  • Linker Length: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase.[8][9] A PEG2 linker is relatively short. If degradation is inefficient, it's possible that this linker length is not optimal for allowing the target protein and CRBN to come together effectively, which may cause steric hindrance.[10]

  • Linker Optimization: To address this, it is often necessary to synthesize a library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) to empirically determine the optimal length for your specific system.[9]

Q5: How can I confirm that the ternary complex (Target-PROTAC-CRBN) is forming inside the cells?

The formation of a stable ternary complex is the key step in the PROTAC mechanism.[4] If this complex does not form, degradation will not occur.

  • Co-Immunoprecipitation (Co-IP): This is a standard method to verify ternary complex formation in a cellular context.[1] By immunoprecipitating the E3 ligase (CRBN), you can then use a Western blot to check for the presence of the target protein in the pulldown, which would indicate that they are in a complex together.

Q6: Ternary complex formation seems to be occurring, but degradation is still inefficient. What could be the problem?

If the ternary complex forms but is not "productive," ubiquitination may fail.[1]

  • Lysine (B10760008) Accessibility: The E3 ligase transfers ubiquitin to lysine residues on the target protein. If there are no accessible lysine residues on the surface of the target protein within the proximity afforded by the ternary complex, ubiquitination cannot occur.

  • Ubiquitination Assay: You can perform an in-cell ubiquitination assay to check if the target protein is being ubiquitinated in the presence of your PROTAC. This involves immunoprecipitating the target protein and then blotting for ubiquitin.[1] An increase in polyubiquitinated protein indicates a productive ternary complex.

Systematic Troubleshooting Workflow

If you are experiencing low degradation efficiency, follow this systematic workflow to diagnose the issue at each step of the PROTAC mechanism of action.

Troubleshooting_Workflow start Start: Low/No Degradation Observed check_system 1. System Validation - Cell Health OK? - Target Protein Expressed? - CRBN E3 Ligase Expressed? start->check_system check_protac 2. PROTAC Integrity & Permeability - Purity & Stability OK? - Cellular Permeability Confirmed? check_system->check_protac All Yes optimize_linker Optimization: Synthesize PROTACs with different linker lengths (PEG3, PEG4, etc.) check_system->optimize_linker No check_engagement 3. Binary Target Engagement - Binds to Target Protein? - Binds to CRBN? check_protac->check_engagement All Yes check_protac->optimize_linker No check_ternary 4. Ternary Complex Formation - Co-IP shows Target-CRBN interaction? check_engagement->check_ternary Both Yes check_engagement->optimize_linker No check_ubiquitination 5. Target Ubiquitination - Is the target protein polyubiquitinated? check_ternary->check_ubiquitination Yes check_ternary->optimize_linker No check_proteasome 6. Proteasome Activity - MG132 rescues degradation? check_ubiquitination->check_proteasome Yes check_ubiquitination->optimize_linker No check_proteasome->optimize_linker No success Successful Degradation check_proteasome->success Yes

Caption: A step-by-step workflow to troubleshoot low PROTAC efficiency.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a thalidomide-based PROTAC induces the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC (this compound-Warhead) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation Ubiquitination->Degradation Targeting Signal Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Degradation->Proteasome

Caption: Mechanism of action for a thalidomide-based PROTAC.

Data Presentation

Organizing your experimental data in clear, structured tables is crucial for interpreting results and making informed decisions about next steps. Below are templates for common experiments.

Table 1: Example Dose-Response Experiment Data

PROTAC Concentration% Target Protein Remaining (vs. Vehicle)Standard Deviation
Vehicle (DMSO)100%5.2
1 nM98%4.8
10 nM85%6.1
100 nM55%7.3
1 µM25%4.5
10 µM45% (Hook Effect)5.9

Table 2: Example Time-Course Experiment Data (at 1 µM PROTAC)

Treatment Time% Target Protein Remaining (vs. 0h)Standard Deviation
0 hours100%4.1
2 hours80%5.5
4 hours60%6.2
8 hours35%4.9
16 hours20%3.8
24 hours15%3.5

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the amount of target protein remaining after treatment with the PROTAC.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (as determined in your dose-response curve) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6][9]

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or α-Tubulin).

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[1]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors. Avoid harsh buffers like RIPA that can disrupt protein-protein interactions.[1][11]

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C.[1]

  • Pulldown: Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluates by Western blot, probing for the presence of the interaction partner (e.g., if you pulled down CRBN, blot for the target protein).[2]

Protocol 3: Cellular Ubiquitination Assay

This assay determines if the target protein is being ubiquitinated upon PROTAC treatment.

  • Cell Treatment: Seed cells and treat with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[1]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[1]

  • Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Perform Western blotting using a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).[1] A smear or ladder of high molecular weight bands above your target protein indicates polyubiquitination.

References

Technical Support Center: Optimizing Linker Design for Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and detailed troubleshooting guides for challenges encountered when optimizing the linker length and composition of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a thalidomide-based PROTAC?

A1: The linker is a critical component that connects the thalidomide (B1683933) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds the target protein of interest (POI).[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3] The linker's length, composition, and attachment points are paramount for achieving optimal degradation efficacy.[2]

Q2: What are the most common types of linkers used for thalidomide PROTACs?

A2: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][5] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[4] PEG linkers are often favored for their flexibility and hydrophilic nature, which can improve the aqueous solubility of the PROTAC molecule.[2][6] More rigid linkers that incorporate structures like piperidine (B6355638) or piperazine (B1678402) rings are also increasingly used to restrict conformation and improve physicochemical properties.[4][7][8]

Q3: Is there a universal optimal linker length for all thalidomide PROTACs?

A3: No, there is no universally optimal linker length.[2][9] The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[2] For some targets, a shorter linker is most effective, while others require a longer linker to form a stable ternary complex without steric hindrance.[1][2] For example, optimal degradation of p38α was achieved with linkers of 15-17 atoms, while an estrogen receptor-targeting PROTAC was most effective with a 16-atom linker.[4][10][11] Therefore, the optimal linker length must be determined empirically for each new PROTAC system.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, focusing on linker-related challenges.

Issue 1: My PROTAC shows good binary binding but fails to degrade the target protein.

Question: My PROTAC binds effectively to both the target protein and CRBN in separate assays, but I don't observe any target degradation in cells. What are the potential linker-related problems?

Answer: This is a common challenge that often points to issues with ternary complex formation or the PROTAC's physicochemical properties.[12]

  • Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the POI and E3 ligase from assembling into a complex.[1][12] Conversely, a linker that is too long or overly flexible can lead to an unstable ternary complex and inefficient ubiquitination.[1][12]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that no surface lysine (B10760008) residues are accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[12]

  • Poor Physicochemical Properties: The linker's composition can contribute to poor cell permeability or low aqueous solubility.[12][13] This prevents a sufficient concentration of the PROTAC from reaching its intracellular target.[12] Hydrophobic alkyl linkers can enhance cell permeability but may decrease solubility, while hydrophilic PEG linkers can improve solubility but may not always guarantee permeability.[6][14]

Below is a workflow to diagnose the issue:

G cluster_workflow Troubleshooting Workflow: No Degradation start No Degradation Observed Despite Good Binary Binding q1 Is the PROTAC cell-permeable? start->q1 s1 Modify linker to improve physicochemical properties. (e.g., balance PEG/alkyl character) q1->s1 No q2 Does the PROTAC form a stable ternary complex in cells? q1->q2 Yes a1_yes Yes a1_no No s1->start Re-test s2 Synthesize linker library (vary length and rigidity) to enable productive complex formation. q2->s2 No q3 Is the target protein ubiquitinated? q2->q3 Yes a2_yes Yes a2_no No s2->start Re-test s3 Alter linker attachment point or geometry to expose lysine residues. q3->s3 No end_node Confirm proteasome-dependent degradation with MG132 control. q3->end_node Yes a3_yes Yes a3_no No s3->start Re-test

A workflow for troubleshooting a PROTAC with no degradation activity.
Issue 2: Degradation efficiency decreases at higher PROTAC concentrations (The "Hook Effect").

Question: I am observing a bell-shaped dose-response curve where higher concentrations of my PROTAC lead to less degradation. How can the linker design address this "hook effect"?

Answer: The "hook effect" is an intrinsic characteristic of the PROTAC mechanism that occurs when high concentrations favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex.[12][15][16] While it cannot be eliminated entirely, linker design can significantly mitigate its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the binding affinity for the second.[12] This stabilizes the ternary complex relative to the binary complexes and can reduce the hook effect.[12][16]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of less productive binary complexes.[12]

G cluster_hook The PROTAC Hook Effect conc PROTAC Concentration low_conc Low Conc. opt_conc Optimal Conc. high_conc High Conc. ternary Productive Ternary Complex (POI-PROTAC-CRBN) low_conc->ternary Favors opt_conc->ternary Maximizes binary1 Binary Complex (POI-PROTAC) high_conc->binary1 Favors binary2 Binary Complex (PROTAC-CRBN) high_conc->binary2 Favors degradation Target Degradation ternary->degradation Leads to binary1->degradation Inhibits binary2->degradation Inhibits

Relationship between PROTAC concentration and the hook effect.
Issue 3: The synthesized PROTAC has poor solubility or low synthetic yield.

Question: My purified PROTAC is difficult to dissolve, or the synthesis was very low-yielding. How can I troubleshoot this?

Answer: These are common practical challenges in PROTAC development.

  • Poor Solubility: The overall molecule, often with a high molecular weight and lipophilicity, can have poor aqueous solubility.[9]

    • Linker Composition: While PEG linkers are known to improve water solubility compared to pure alkyl chains, the properties of the entire molecule must be considered.[2][9] If solubility is a major issue, increasing the number of PEG units or incorporating other polar functional groups in the linker can help.[3]

    • Formulation: For in vitro assays, using a small amount of a co-solvent like DMSO is standard. Ensure the final concentration remains low (typically <0.5%) to avoid cellular toxicity.[9]

  • Low Synthetic Yield:

    • Purity of Starting Materials: Ensure the purity of the thalidomide-linker conjugate and the target protein ligand using methods like NMR and mass spectrometry.[9]

    • Coupling Chemistry: The choice of reaction is critical. For linking components, standard coupling conditions (e.g., HATU for amides) or "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) are common.[9][17][18] Click chemistry, in particular, can be highly efficient and useful for creating libraries of PROTACs with different linker lengths.[18]

    • Purification: PROTACs can be challenging to purify. Reversed-phase HPLC is often more effective than standard flash chromatography on silica (B1680970) gel.[9]

Quantitative Data on Linker Optimization

The optimal linker length is highly target-dependent and is typically identified by synthesizing and testing a series of PROTACs.[1] The tables below summarize representative data showing the impact of linker length and composition on degradation performance.

Table 1: Impact of PEG Linker Length on Target Degradation (Note: Data is representative and compiled for illustrative purposes. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.)[19]

PROTAC IDTarget ProteinLinker CompositionLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC-A1 ERαThalidomide-PEG-Ligand215065[10]
PROTAC-A2 ERαThalidomide-PEG-Ligand4 (16 atoms)10>95[10][11]
PROTAC-A3 ERαThalidomide-PEG-Ligand620060[11]
PROTAC-B1 p38αThalidomide-Click-Ligand~12 atoms50040[17]
PROTAC-B2 p38αThalidomide-Click-Ligand~16 atoms25>90[4][17]
PROTAC-B3 p38αThalidomide-Click-Ligand~20 atoms30055[4]

Table 2: Comparison of Different Linker Compositions (Note: Data is representative. Permeability can be assessed via assays like PAMPA.)[13]

Linker TypeGeneral CharacteristicsPotential Impact on PermeabilityPotential Impact on Solubility
Alkyl Chain Hydrophobic, can be rigid or flexible.[6]Can enhance permeability by increasing lipophilicity.[6]May lead to poor aqueous solubility.[6]
PEG Chain Hydrophilic, flexible.[6]Can decrease permeability if excessively polar.Generally improves aqueous solubility.[2][6]
Rigid (e.g., piperazine) Conformationally restricted.[8]Can improve permeability by reducing the polar surface area in folded conformations.Can improve solubility.[7][8]

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

Methodology: [10][19]

  • Cell Culture and Treatment: Plate cells (e.g., in a 12-well plate) and allow them to adhere. Treat the cells with a range of concentrations of your PROTACs for a specific duration (e.g., 18-24 hours). Always include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[19]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.[19] Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[20]

Protocol 2: Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the proximity between the target protein and the E3 ligase in live cells, confirming the PROTAC's primary mechanism.

Methodology: [2][10]

  • Cell Line Preparation: Use a cell line engineered to express your target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to an acceptor fluorophore (e.g., HaloTag®).

  • Cell Plating and Labeling: Seed the cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the CRBN fusion protein and incubate.

  • PROTAC Treatment: Add serial dilutions of your PROTACs to the wells.

  • Substrate Addition & Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (fluorophore) emission signals.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio in the presence of the PROTAC indicates the formation of the ternary complex.

Protocol 3: Ubiquitination Assay

This assay confirms that the target protein is being ubiquitinated prior to degradation.

Methodology: [20]

  • Cell Treatment: Treat cells with your PROTAC at a concentration known to cause degradation (e.g., 3-5x DC₅₀). Crucially, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 2-6 hours. The proteasome inhibitor will block degradation, leading to an accumulation of the ubiquitinated target protein.

  • Immunoprecipitation: Lyse the cells and perform an immunoprecipitation (IP) using an antibody against your target protein.

  • Western Blot: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC + MG132 treatment confirms that your target protein is being poly-ubiquitinated.[20]

The signaling pathway for PROTAC-mediated protein degradation.

References

Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize off-target effects associated with thalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Problem: My global proteomics data shows degradation of many unexpected proteins.

Possible Cause: These unexpected degraded proteins are likely off-target effects. This can be due to the recruitment of "neosubstrates" by the thalidomide-Cereblon (CRBN) complex or promiscuous binding of your target ligand.[1] The pomalidomide (B1683931) moiety in PROTACs, for instance, is known to induce the degradation of several zinc-finger (ZF) proteins.[2]

Troubleshooting Steps:

  • Cross-Reference Known Neosubstrates: Compare your list of degraded proteins with well-characterized neosubstrates of the thalidomide-CRBN complex.[1]

  • Perform Dose-Response and Time-Course Experiments: Analyze the degradation kinetics of your target protein versus the off-target proteins at various concentrations and time points. This helps differentiate direct from indirect effects.[1]

  • Synthesize a Negative Control: Use a PROTAC with an inactive enantiomer of the target-binding ligand. If off-target degradation persists, it is likely mediated by the thalidomide (B1683933) moiety.[1]

  • Employ Targeted Proteomics: Validate the degradation of high-concern off-target candidates using more sensitive methods like Selected Reaction Monitoring (SRM).[1]

  • Use Degradome Mass Spectrometry (DegMS): This advanced proteomic tool can help isolate true degradation events from secondary cellular responses like changes in transcription and translation.[3][4]

Problem: My degrader shows potent on-target activity but also causes significant cellular toxicity.

Possible Cause: The observed toxicity can be either "on-target" (degradation of the target protein is inherently toxic) or "off-target" (degradation of essential proteins).[1] Off-target degradation of key proteins, such as zinc-finger containing proteins, can lead to long-term consequences, including the dysregulation of lymphocyte development or teratogenic effects.[2]

Troubleshooting Steps:

  • Evaluate the Function of Off-Targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Toxicity is likely if proteins involved in essential cellular processes are degraded.[1]

  • Perform a CRISPR Knockout of the Target Protein: Use CRISPR-Cas9 to knock out the gene of your intended target. If the cells remain sensitive to your degrader, the toxicity is confirmed to be off-target.[1]

  • Titrate the Degrader Concentration: Determine the lowest effective concentration that still achieves robust on-target degradation to minimize toxicity.[5]

  • Redesign the Degrader: If off-target toxicity is significant, consider redesigning the molecule by modifying the thalidomide moiety or the linker.[1]

Problem: I see potent on-target degradation, but the expected downstream phenotype is absent or weak.

Possible Cause: This discrepancy can arise from degradation-independent pharmacology, where the degrader molecule itself has biological effects unrelated to protein degradation.[5] It could also be due to complex downstream pathway effects where the degradation of the target does not lead to the anticipated biological outcome.[5]

Troubleshooting Steps:

  • Use a Non-Degrading Control: Synthesize a control molecule with a mutated CRBN ligand that still binds the target but does not induce degradation. If the phenotype persists, it suggests a degradation-independent mechanism.[5]

  • Perform Washout Experiments: Remove the degrader from the cell culture and monitor the reversal of both protein levels and the phenotype. This helps confirm that the observed effects are directly linked to the degradation of the target protein.[5]

  • Re-evaluate Downstream Pathways: The degradation of your target may trigger compensatory signaling pathways that mask the expected phenotype.

Problem: My degrader's efficacy decreases at higher concentrations (the "Hook Effect").

Possible Cause: The "hook effect" is a known phenomenon with bifunctional molecules like PROTACs. At excessively high concentrations, the degrader is more likely to form binary complexes (Degrader-Target or Degrader-CRBN) rather than the productive ternary complex (Target-Degrader-CRBN) required for ubiquitination and degradation.[5]

Troubleshooting Steps:

  • Perform a Detailed Dose-Response Analysis: Treat cells with a wide range of degrader concentrations to identify the optimal concentration window for maximal degradation.

  • Quantify Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or fluorescence polarization to measure the formation of the ternary complex at different concentrations.[6] This can help correlate complex formation with degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of thalidomide-based degraders?

The primary off-target effects originate from the inherent "molecular glue" activity of the thalidomide moiety.[1] When bound to its primary target, the E3 ligase Cereblon (CRBN), thalidomide and its analogs can recruit and induce the degradation of unintended proteins, known as "neosubstrates."[1][7] This can lead to unintended biological consequences, including toxicity and altered cellular signaling.[1]

Common Neosubstrates Biological Function Associated Effects
Ikaros (IKZF1) & Aiolos (IKZF3) Transcription factors in lymphocyte development[1]Immunomodulatory effects[1]
Casein Kinase 1α (CK1α) Kinase involved in various cellular processes[1]Therapeutic effects in myelodysplastic syndromes[1][8]
SALL4 Transcription factor in development[1]Teratogenic (birth defect) effects of thalidomide[1][9]
Zinc Finger Proteins (ZFPs) Large family of proteins with diverse roles[2]Potential for long-term side effects[1][2]
GSPT1 Translation termination factor[10][11]Potent antiproliferative activity[10]
Q2: How can I rationally design thalidomide-based degraders to minimize off-target effects?

Rational design strategies focus on modifying the thalidomide moiety and the linker to improve selectivity.

  • Modify the Thalidomide Moiety: Introducing substitutions at specific positions on the phthalimide (B116566) ring can reduce the degradation of neosubstrates. For example, modifications at the C5 position of pomalidomide have been shown to reduce the degradation of off-target zinc finger proteins.[2] Similarly, modifying the 6-position of lenalidomide (B1683929) can enhance selectivity for anti-cancer targets while reducing activity against neosubstrates involved in teratogenicity.[7]

  • Optimize the Linker: The composition, length, and attachment point of the linker can influence the stability and conformation of the ternary complex, thereby affecting degradation selectivity.[1] Poor solubility and permeability have been attributed to thalidomide and linear linkers; semi-rigid linkers may improve these properties.[12]

  • Choose a Different E3 Ligase: While CRBN is widely used, exploring other E3 ligases like von Hippel-Lindau (VHL) may offer a different off-target profile.[5][13] VHL-based PROTACs are sometimes considered to have fewer off-target degradation profiles.[5]

Q3: Which experimental controls are essential for identifying off-target effects?
  • Inactive Epimer/Negative Control: A crucial control is a molecule that is structurally similar to your degrader but cannot bind the E3 ligase (e.g., contains a mutated CRBN ligand). This helps distinguish between degradation-dependent and degradation-independent pharmacological effects.[1][5]

  • Vehicle Control: A control treatment with the solvent (e.g., DMSO) used to dissolve the degrader is necessary to account for any effects of the vehicle on the cells.[5]

  • CRISPR-Cas9 Knockout Cells: Using cells where the target protein has been knocked out can definitively determine if an observed phenotype or toxicity is on-target or off-target.[1]

Q4: What are the best methods to globally assess off-target degradation?

Mass spectrometry-based global proteomics is the gold standard for identifying unintended protein degradation across the entire proteome.[5][14] This technique allows for the quantification of thousands of proteins, providing a comprehensive view of a degrader's selectivity.[15][16] Advanced methods like degradome mass spectrometry (DegMS) can further refine this analysis by specifically tracking protein degradation events while excluding secondary effects on transcription and translation.[3][4]

Method Description Advantages Considerations
Global Proteomics (LC-MS/MS) Quantifies changes in protein abundance across the proteome after degrader treatment.[16]Unbiased, proteome-wide view of selectivity.[14]Can be complex to distinguish direct from indirect effects.
Degradome Mass Spectrometry (DegMS) A specialized proteomic method to isolate and identify direct degradation events.[3]Excludes secondary transcriptional/translational effects.[4]Technically demanding, newer methodology.
Targeted Proteomics (SRM/MRM) Highly sensitive method to quantify a pre-defined list of proteins.Excellent for validating specific off-target candidates found in global screens.[1]Not suitable for discovering new off-targets.
High-Throughput Imaging Screen Uses cells expressing fluorescently tagged degrons (e.g., ZF degrons) to screen for degradation.[2]Allows for high-throughput screening of degrader libraries against known off-target classes.[2]Limited to the specific degrons included in the screen.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Analysis by Western Blot

This protocol determines the optimal concentration (DC₅₀) and time for target degradation.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The next day, treat cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control. For time-course experiments, treat with a fixed optimal concentration for various durations (e.g., 2, 4, 8, 16, 24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the extent of degradation.[5]

Protocol 2: Global Proteomics Analysis by Mass Spectrometry (LC-MS/MS)

This protocol provides a proteome-wide assessment of degrader selectivity.

  • Sample Preparation: Treat cells with the optimal concentration of your degrader and a vehicle control for a duration sufficient to induce degradation of direct targets (e.g., 6-8 hours).[5] Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein in each lysate and digest it into peptides using an enzyme like trypsin.[5]

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different conditions (e.g., vehicle, degrader-treated) with TMT reagents for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the abundance of the TMT reporter ions to quantify protein level changes.

  • Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.

Protocol 3: CRISPR-Cas9 Knockout for Target Validation

This protocol helps differentiate on-target from off-target toxicity or phenotypes.

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to an early exon of your target gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmid into your cell line of interest. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Validation of Knockout: Expand the clones and validate the knockout of the target protein by Western blot and sequencing of the genomic locus to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with your degrader. If the toxicity or phenotype is attenuated or absent in the knockout cells, it is considered "on-target." If it persists, it is "off-target."[1]

Visualizations

G cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Mechanism Interrogation cluster_3 Confirmation & Redesign observe Unexpected Protein Degradation or High Cellular Toxicity dose_response Dose-Response & Time-Course Analysis observe->dose_response Quantify Effect db_check Cross-Reference Known Neosubstrates observe->db_check Identify Knowns neg_control Synthesize & Test Negative Control dose_response->neg_control Is effect degradation-dependent? db_check->neg_control crispr CRISPR Knockout of Target neg_control->crispr Is effect on-target? proteomics Global Proteomics (LC-MS/MS) crispr->proteomics Confirm global profile redesign Rational Redesign of Degrader proteomics->redesign If off-targets persist

Caption: Workflow for Investigating Off-Target Effects.

G cluster_0 On-Target Degradation cluster_1 Off-Target Degradation POI Protein of Interest (POI) Ternary_on Productive Ternary Complex (POI-Degrader-CRBN) POI->Ternary_on PROTAC_on Degrader PROTAC_on->Ternary_on CRBN_on CRBN E3 Ligase CRBN_on->Ternary_on Ub Ubiquitination Ternary_on->Ub Proteasome_on Proteasomal Degradation Ub->Proteasome_on Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Ternary_off Off-Target Ternary Complex (Neo-Degrader-CRBN) Neosubstrate->Ternary_off PROTAC_off Degrader PROTAC_off->Ternary_off CRBN_off CRBN E3 Ligase CRBN_off->Ternary_off Ub_off Ubiquitination Ternary_off->Ub_off Proteasome_off Off-Target Degradation Ub_off->Proteasome_off G cluster_0 Degrader Components cluster_1 Optimization Strategies cluster_2 Desired Outcome poi_ligand Target-Binding Ligand linker Linker poi_ligand->linker crbn_ligand Thalidomide-Based CRBN Ligand linker->crbn_ligand mod_linker Optimize Linker (Length, Composition, Attachment Point) linker->mod_linker mod_crbn Modify CRBN Ligand (e.g., C5/C6 substitution on phthalimide ring) crbn_ligand->mod_crbn change_e3 Change E3 Ligase (e.g., VHL, IAP) crbn_ligand->change_e3 outcome Increased Selectivity & Minimized Off-Target Effects mod_linker->outcome mod_crbn->outcome change_e3->outcome

References

Technical Support Center: Addressing the Hook Effect in Experiments with Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect when using Thalidomide-PEG2-C2-NH2 in proteolysis-targeting chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a chemical compound used in the synthesis of PROTACs.[1][2][3] It comprises three key components:

  • Thalidomide (B1683933): This part of the molecule is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, it hijacks the cell's natural protein disposal machinery.[4]

  • PEG2 linker: This is a 2-unit polyethylene (B3416737) glycol linker that connects the thalidomide moiety to the warhead. The linker's length and composition are crucial for the proper formation of a ternary complex.[5]

  • C2-NH2: This is a 2-carbon spacer with a terminal amine group, which allows for the covalent attachment of a ligand (warhead) that will bind to the target protein of interest.

In a PROTAC, this entire construct brings a target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

Q2: What is the "hook effect" in the context of PROTAC experiments?

The hook effect in PROTAC experiments is a paradoxical phenomenon where the efficiency of target protein degradation decreases at high PROTAC concentrations.[7] This results in a bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[6][8] At concentrations above this optimum, the degradation level diminishes.

Q3: What causes the hook effect in PROTAC experiments?

The hook effect in PROTACs is caused by the formation of non-productive binary complexes at high concentrations.[4][6] For a PROTAC to work, it must form a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (Target Protein-PROTAC-E3 Ligase).[9] However, at excessive concentrations, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming two types of binary complexes:

  • Target Protein-PROTAC

  • PROTAC-E3 Ligase

These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the ubiquitination and degradation process.[6]

Q4: Why is it important to recognize and address the hook effect?

Failing to account for the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly deemed inactive or weak if it is tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve.[6] This can result in the premature abandonment of promising drug candidates. Accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies and requires an awareness of the hook effect.[6]

Troubleshooting Guides

Issue 1: The dose-response curve for my PROTAC shows a bell shape, with decreased degradation at higher concentrations.
  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, including several points at the higher end where the effect is seen. Using serial dilutions (e.g., half-log or quarter-log) can help to clearly define the bell-shaped curve.

    • Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.

    • Data Analysis: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal dose-response curves are not suitable for data exhibiting a hook effect.

Issue 2: My PROTAC, synthesized with this compound, shows weak or no degradation at any tested concentration.
  • Likely Cause: This could be due to several factors, including testing at concentrations that are entirely within the hook effect region, or other experimental issues.

  • Troubleshooting Steps:

    • Test a Very Broad Concentration Range: It is possible that the initial concentration range was too high and fell completely on the right side of the hook. Test a very wide range of concentrations, for example from picomolar (pM) to high micromolar (µM).[10]

    • Verify Ternary Complex Formation: Use biophysical or cellular assays to confirm that your PROTAC can bring the target protein and the E3 ligase together. Techniques like NanoBRET™ or Co-Immunoprecipitation can provide direct evidence of ternary complex formation.[10][11]

    • Check E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of Cereblon (CRBN), the E3 ligase targeted by thalidomide.

    • Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[6]

Data Presentation

The following table illustrates a hypothetical dataset demonstrating the hook effect for a PROTAC. Note the decrease in protein degradation at concentrations above 1 µM.

PROTAC Concentration% Protein Degradation
0.001 µM15%
0.01 µM45%
0.1 µM85%
1 µM92% (Dmax)
10 µM60%
100 µM25%

Experimental Protocols

Protocol 1: Western Blot for Assessing PROTAC-Mediated Protein Degradation

This protocol is used to quantify the amount of a target protein remaining after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC synthesized with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of your PROTAC (e.g., from 1 nM to 100 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein.[12]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex in live cells.[10]

Materials:

  • Engineered cell line expressing the target protein fused to NanoLuc® and the E3 ligase (CRBN) fused to HaloTag®

  • NanoBRET™ Nano-Glo® Vivazine Substrate

  • HaloTag® ligand

  • PROTAC synthesized with this compound

  • BRET-capable luminometer

Methodology:

  • Cell Preparation: Plate the engineered cells in a suitable assay plate.

  • Labeling: Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[10]

  • PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.[10]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the NanoBRET™ ratio against the PROTAC concentration is indicative of the hook effect.[10]

Visualizations

Hook_Effect_Mechanism cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase (CRBN) E3_low->Ternary_low Degradation Ubiquitination & Degradation Ternary_low->Degradation POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex POI_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Non-Productive Binary Complex PROTAC_high2->Binary2 E3_high E3 Ligase (CRBN) E3_high->Binary2 No_Degradation Inhibition of Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: Mechanism of the PROTAC hook effect.

Troubleshooting_Workflow Start Start: Unexpected Dose-Response Curve Observe_Bell Observe Bell-Shaped Curve? Start->Observe_Bell Weak_Degradation Weak/No Degradation Observe_Bell->Weak_Degradation No Confirm_Hook Confirm Hook Effect: Wider Concentration Range Observe_Bell->Confirm_Hook Yes Test_Broad Test Broader Concentration Range (pM to high µM) Weak_Degradation->Test_Broad Determine_Optimal Determine Dmax and DC50 Confirm_Hook->Determine_Optimal Use_Optimal Use Optimal Concentration for Future Experiments Determine_Optimal->Use_Optimal Check_Ternary Verify Ternary Complex Formation (e.g., NanoBRET) Test_Broad->Check_Ternary Check_E3 Check CRBN Expression Check_Ternary->Check_E3 Optimize_Time Optimize Incubation Time Check_E3->Optimize_Time Re_evaluate Re-evaluate PROTAC Activity Optimize_Time->Re_evaluate

Caption: Troubleshooting workflow for the hook effect.

References

improving the stability of Thalidomide-PEG2-C2-NH2 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the stability of Thalidomide-PEG2-C2-NH2 in your experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core components?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a building block molecule composed of three key parts:

  • Thalidomide (B1683933): This moiety acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[3]

  • PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker. PEG linkers are generally included to improve the molecule's solubility and stability in aqueous solutions.[3][4][5]

  • C2-NH2 Linker: A short alkyl chain with a terminal amine group (-NH2), which provides a reactive handle for conjugation to a ligand for your target protein.

Q2: What is the primary cause of instability for this compound in experimental buffers?

A2: The primary cause of instability is the thalidomide core itself. Thalidomide is susceptible to non-enzymatic, spontaneous hydrolysis in aqueous solutions, especially at neutral or physiological pH (around 7.4).[3][6] This hydrolysis occurs at the four amide bonds within the glutarimide (B196013) and phthalimide (B116566) rings, leading to the opening of these rings and rendering the molecule inactive as a CRBN ligand.[3][7][8]

Q3: How does buffer pH affect the stability of the thalidomide moiety?

A3: The pH of the buffer is a critical factor. The rate of hydrolysis for thalidomide significantly increases at pH values above 6.0-7.0.[6] The molecule is most stable in acidic conditions. For example, one study demonstrated that thalidomide samples were chemically and chirally stable for over a year when stored in a citrate-phosphate buffer at pH 2.0.[9] Therefore, for long-term experiments or storage in aqueous buffers, a slightly acidic pH may be preferable if compatible with your assay.

Q4: How does temperature impact the stability of this compound?

A4: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. For instance, studies have measured the half-life of thalidomide and its analogs at 32°C to be in the range of 25 to 35 hours at pH 6.4.[10] It is crucial to maintain cooled conditions during experiments where possible and to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[11][12]

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure maximum stability and reproducibility, follow these storage guidelines:

  • Solid Form: Store the lyophilized powder in a tightly sealed container at room temperature, protected from light and moisture.[12][13][14]

  • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[11][12] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[12]

  • Storage: Store the DMSO stock solutions at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[11][12]

Troubleshooting Guide

Problem: I am observing inconsistent or non-reproducible results in my cellular or biochemical assays.

This is a common issue that can often be traced back to compound instability.[3]

  • Potential Cause 1: Compound Degradation. The thalidomide moiety may be hydrolyzing in your aqueous assay buffer, especially if the experiment involves long incubation times at physiological pH (7.4) and temperature (37°C).

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare fresh dilutions of your compound from a frozen DMSO stock immediately before each experiment.

      • Minimize Incubation Time: If possible, reduce the duration of the experiment to limit the compound's exposure to aqueous conditions.

      • Run a Stability Test: Perform a stability test of the compound in your specific assay buffer to determine its half-life under your experimental conditions (see Protocol 2).

      • Consider Buffer pH: If your assay allows, consider using a buffer with a slightly more acidic pH (e.g., 6.5-7.0) to slow hydrolysis.

  • Potential Cause 2: Aggregation or Precipitation. PROTACs and their building blocks can have poor aqueous solubility, leading to aggregation or precipitation in assay buffers.[4] This reduces the effective concentration of the active compound.

    • Troubleshooting Steps:

      • Visually Inspect: Carefully check your prepared solutions for any visible precipitate.

      • Modify Buffer: Consider adding a small percentage of a co-solvent like DMSO or using solubility-enhancing excipients if compatible with your experimental system.

      • Filter Solution: Before use, you can filter the final diluted solution through a 0.22 µm filter to remove any aggregates.

Problem: My compound appears to precipitate out of solution when I add it to my aqueous experimental buffer.

  • Potential Cause: Poor Aqueous Solubility. The molecule may be exceeding its solubility limit in your buffer. Thalidomide itself has very low aqueous solubility.[15]

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is kept low (typically <0.5%) but sufficient to maintain solubility.

      • Use Solubility Enhancers: Complexation with cyclodextrins has been shown to significantly improve the aqueous solubility of thalidomide.[15] Other strategies include the use of surfactants or co-solvents.[]

      • Gentle Warming/Sonication: Briefly warming or sonicating the solution during preparation can sometimes help dissolve the compound, but be cautious as heat can also accelerate degradation.

Quantitative Data on Thalidomide Stability

The stability of the thalidomide core is highly dependent on the experimental conditions. The following tables summarize reported half-life data.

Table 1: Half-Life of Thalidomide in Various Conditions

pHTemperature (°C)Buffer/Solvent SystemHalf-Life (t½)Citation(s)
6.432Phosphate Buffer25 - 35 hours[10]
7.4Not SpecifiedDiluted Aqueous Solution2.1 hours[15]
7.4Not SpecifiedWith Hydroxypropyl-β-cyclodextrin4.1 hours[15]
8.5Not SpecifiedAqueous Solution< 1 minute[17]
8.5Not SpecifiedWith β-cyclodextrin170 minutes[17]

Table 2: Forced Degradation of Thalidomide

Stress Condition (0.1N HCl or NaOH, 3% H₂O₂)Temperature (°C)Duration (hr)% DegradationCitation(s)
0.1N HCl60429.9%[18]
0.1N NaOH60418.7%[18]

Visualizations

Thalidomide Thalidomide Core (in this compound) Hydrolysis Spontaneous Hydrolysis (Neutral/Alkaline pH) Thalidomide->Hydrolysis Product1 Glutarimide Ring Opening (Inactive) Hydrolysis->Product1 Pathway 1 Product2 Phthalimide Ring Opening (Inactive) Hydrolysis->Product2 Pathway 2

Caption: Primary degradation pathways of the thalidomide core via hydrolysis.

Start Inconsistent / No Activity Observed in Assay Check1 Is Compound Stable in Assay Buffer? Start->Check1 Check2 Is Compound Soluble in Assay Buffer? Check1->Check2 Yes Solution1 1. Use Fresh Stock 2. Reduce Incubation Time 3. Adjust Buffer pH Check1->Solution1 No Solution2 1. Check Final DMSO % 2. Add Solubility Enhancers 3. Filter Solution Check2->Solution2 No End Re-run Experiment Check2->End Yes Solution1->End Solution2->End

Caption: Troubleshooting workflow for addressing compound stability and solubility issues.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experiments and ensure its stability through proper storage.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[11]

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is critical to avoid multiple freeze-thaw cycles.[12]

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term use (<3 months) or at -80°C for long-term storage (<6 months).[11][12]

Protocol 2: Assessing Compound Stability in an Experimental Buffer via HPLC

Objective: To determine the rate of degradation of this compound in a specific aqueous buffer under experimental conditions.

Materials:

  • This compound DMSO stock solution

  • Your specific experimental buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration. For example, add 10 µL of a 1 mM DMSO stock to 990 µL of buffer for a final concentration of 10 µM.

  • Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing a quenching solution (e.g., 150 µL of cold acetonitrile with an internal standard). This stops the degradation and precipitates buffer components. This sample represents 100% of the initial compound.

  • Incubation: Place the remaining buffer solution in an incubator at your desired experimental temperature (e.g., 37°C).

  • Timepoints: At various subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw another aliquot and quench it in the same manner as the T=0 sample.

  • Sample Preparation: Centrifuge all quenched samples to pellet any precipitate. Carefully transfer the supernatant to HPLC vials for analysis.[4]

  • HPLC Analysis: Analyze the samples by a validated HPLC-UV method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.[10][18]

  • Data Analysis: Plot the percentage of the remaining compound (relative to the T=0 sample) versus time. From this plot, you can determine the stability profile and calculate the half-life (t½) of your compound in that specific buffer.[3]

Start Prepare Compound in Experimental Buffer T0 Take T=0 Sample (Quench Immediately) Start->T0 Incubate Incubate at Experimental Temperature Start->Incubate Process Process all Samples (Centrifuge, Collect Supernatant) T0->Process Timepoints Take Samples at Various Timepoints (e.g., 1, 2, 4, 8, 24h) Incubate->Timepoints Timepoints->Process Analyze Analyze via HPLC-UV Process->Analyze Data Plot % Remaining vs. Time Calculate Half-Life (t½) Analyze->Data

Caption: Experimental workflow for assessing the stability of a compound in buffer.

References

Validation & Comparative

Validating Cereblon Engagement: A Comparative Guide for Thalidomide-PEG2-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues, confirming the engagement of the E3 ligase ligand with its target is a critical validation step. Thalidomide (B1683933) and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comparative overview of established methods to validate the cellular engagement of thalidomide-based conjugates, with a focus on Thalidomide-PEG2-C2-NH2 , a derivative featuring a PEG linker commonly used for PROTAC synthesis.

While direct quantitative binding data for this compound is not extensively available in public literature, its binding affinity to CRBN is anticipated to be comparable to that of its parent molecule, thalidomide. The core glutarimide (B196013) moiety, essential for docking into the hydrophobic pocket of CRBN, remains unchanged. Therefore, this guide compares the performance of well-characterized CRBN ligands—thalidomide, lenalidomide, and pomalidomide—to provide a robust framework for assessing novel conjugates.

Three orthogonal methods are presented:

  • Competitive Binding Assays: To directly measure the binding affinity of the conjugate to CRBN.

  • Cellular Target Engagement Assays: To quantify ligand binding in a physiological context.

  • Neosubstrate Degradation Assays: To functionally confirm CRBN modulation by measuring the degradation of its downstream targets.

Data Presentation: Quantitative Comparison of CRBN Ligands

The binding affinity and degradation potency of CRBN ligands can vary significantly based on the assay format and cellular context. The following tables summarize reported quantitative data for established thalidomide analogs.

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

CompoundAssay TypeSystemBinding ConstantReference(s)
Thalidomide TR-FRETRecombinant Human CRBNIC₅₀: 22.4 nM; Kᵢ: 10.6 nM[1]
Fluorescence PolarizationRecombinant hsDDB1-hsCRBNKᵢ: 249.2 nM[2]
Lenalidomide TR-FRETRecombinant Human CRBNIC₅₀: 8.9 nM; Kᵢ: 4.2 nM[1]
Fluorescence PolarizationRecombinant hsDDB1-hsCRBNKᵢ: 177.8 nM[2]
Isothermal Titration CalorimetryCRBN:DDB1 ComplexKᴅ: 0.6 µM[3]
Pomalidomide TR-FRETRecombinant Human CRBNIC₅₀: 6.4 nM; Kᵢ: 3.0 nM[1][4]
Fluorescence PolarizationRecombinant hsDDB1-hsCRBNKᵢ: 156.6 nM[2]
Surface Plasmon ResonanceRecombinant His-tagged CRBNKᴅ: 264 nM[4]
Competitive Bead BindingU266 Myeloma Cell ExtractsIC₅₀: ~1-2 µM[5][6]

Note: IC₅₀ (half maximal inhibitory concentration), Kᵢ (inhibition constant), and Kᴅ (dissociation constant) are measures of binding affinity. Lower values indicate stronger binding. Values can differ based on experimental conditions.

Table 2: Neosubstrate Degradation Potency of Thalidomide Analogs

CompoundCell LineProtein TargetMetricValueReference(s)
Lenalidomide BC-3ProliferationIC₅₀: ~2 µM[7]
Pomalidomide MM.1SIKZF3 (Aiolos)DC₅₀: 8.7 nM[4]
BC-3ProliferationIC₅₀: 213 nM[7]
Iberdomide T-cellsIKZF1 DegradationEffective at 7 days[8]

Note: DC₅₀ (half maximal degradation concentration) represents the concentration of a compound required to degrade 50% of the target protein.

Mandatory Visualization

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC Thalidomide Conjugate (PROTAC) CRBN CRBN PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex E3_Complex->Ternary POI->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

cluster_1 NanoBRET™ Cellular Engagement Assay Workflow A 1. Seed Cells (HEK293 expressing NanoLuc®-CRBN) B 2. Add Test Compound (e.g., this compound) + Fluorescent Tracer A->B C 3. Incubate (Allow competition for binding) B->C D 4. Add Substrate (Nano-Glo® Substrate) C->D E 5. Read Plate (Measure Donor & Acceptor signals) D->E F 6. Analyze Data (Calculate BRET ratio and determine IC₅₀) E->F

Caption: Experimental workflow for a NanoBRET™ competitive binding assay.

cluster_2 Logical Relationships in CRBN Engagement Validation cluster_assays Validation Assays Engage Compound Binds to CRBN (Target Engagement) Conform Conformational Change in CRBN Engage->Conform Induces Recruit Neosubstrate Recruitment (e.g., IKZF1) Conform->Recruit Enables Ubiq Neosubstrate Ubiquitination Recruit->Ubiq Leads to Degrade Proteasomal Degradation Ubiq->Degrade Marks for Assay1 Biophysical/Cellular Assays (TR-FRET, NanoBRET) Directly Measure Assay1->Engage Assay2 Functional Assay (Western Blot) Measures Outcome Assay2->Degrade

Caption: Logical flow from CRBN binding to downstream functional outcomes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific cell lines and reagents.

NanoBRET™ Target Engagement Assay for Cellular CRBN Binding

This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc®-Cereblon fusion protein by a test compound in living cells.[9][10][11]

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-CRBN fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Assay medium (e.g., DMEM + 10% FBS)

  • BODIPY™-lenalidomide tracer or other suitable fluorescent CRBN tracer

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence at 450nm (donor) and >600nm (acceptor)

Procedure:

  • Cell Seeding: One day prior to the experiment, seed HEK293T cells into white assay plates at a density of 2 x 10⁴ cells/well (for 96-well) in assay medium. Incubate overnight.

  • Transfection (if not using a stable cell line): Transfect cells with the NanoLuc®-CRBN plasmid according to the manufacturer's protocol. Allow 18-24 hours for protein expression.[12]

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and control compounds (e.g., pomalidomide) in Opti-MEM™.

  • Tracer Preparation: Dilute the fluorescent tracer stock to the desired final concentration in Opti-MEM™.

  • Treatment: Add the test compound dilutions to the wells. Then, add the fluorescent tracer to all wells (except for no-tracer controls).

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.[12]

  • Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions and add it to all wells.

  • Measurement: Read the plate within 30 minutes of substrate addition.[9] Measure luminescence at 450nm (donor emission) and a long-pass filter >600nm (acceptor emission).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[9] Plot the BRET ratio against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

TR-FRET Competitive Binding Assay

This in vitro assay measures the binding of a test compound to purified CRBN protein by competing with a fluorescently labeled thalidomide tracer.[1][13]

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) human CRBN protein complex (e.g., CRBN/DDB1)

  • Fluorescently labeled thalidomide (e.g., BODIPY FL Thalidomide or a red fluorophore)[1]

  • Terbium- or Europium-labeled anti-tag antibody (e.g., anti-GST-Europium)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

  • Low-volume 384-well assay plates (e.g., white ProxiPlate)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compound (this compound) and controls into the assay plate. Include DMSO-only wells for positive (no inhibition) and negative (no protein) controls.

  • Protein Addition: Dilute the tagged CRBN protein complex in assay buffer and add it to all wells except the negative controls.

  • Reagent Mix Addition: Prepare a mix of the fluorescent thalidomide tracer and the Lanthanide-labeled antibody in assay buffer. Add this mix to all wells.[14]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) x 10,000. Plot the ratio against the compound concentration and fit the curve to a 4PL model to determine the IC₅₀. The IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation.

Western Blot for IKZF1/3 Neosubstrate Degradation

This functional assay confirms that CRBN engagement by the test compound leads to the ubiquitination and subsequent proteasomal degradation of its known neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[4][15]

Materials:

  • Multiple myeloma cell line (e.g., MM.1S) or other sensitive cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compound (this compound) and controls (e.g., lenalidomide, pomalidomide)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed MM.1S cells in 12-well plates. Treat the cells with a dose range of the test compound or controls for 18-24 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-IKZF1 and anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualization and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the IKZF1/3 signal to the loading control (GAPDH).

    • Plot the normalized protein levels against the compound concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

References

The Optimal Span: A Comparative Analysis of PEG Linker Lengths in Thalidomide-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often underappreciated, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a comprehensive comparison of different polyethylene (B3416737) glycol (PEG) linker lengths in thalidomide-based PROTACs, offering insights supported by experimental data to inform the design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer; it is a key determinant of the molecule's overall efficacy, influencing the formation and stability of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] In the context of thalidomide-based degraders, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, the length and flexibility of the PEG linker can significantly impact the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[2][3]

Impact of PEG Linker Length on Degrader Efficacy: A Data-Driven Comparison

Systematic studies have demonstrated a clear structure-activity relationship (SAR) for the PEG linker length in thalidomide-based PROTACs.[4] The degradation potency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), is highly sensitive to the linker length. The following table summarizes compiled data from various studies focusing on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target for PROTACs. While experimental conditions can vary between studies, the collective data reveals a discernible trend.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (Direct Linkage)BRD4H661< 0.5> 90A short, direct linkage can be highly effective, suggesting that in some cases, minimal distance is optimal.[4]
1BRD4H661> 5~50A single PEG unit can lead to a significant decrease in degradation potency.[4]
2BRD4H661> 5~60Intermediate and shorter linkers may create steric hindrance or an unfavorable orientation for the ternary complex formation.[1][4]
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[4]
5BRD4VariousOptimalHighA PEG5 linker often represents an optimal length, providing a balance of flexibility and distance to facilitate a productive ternary complex.[1]
>5BRD4VariousDecreased PotencyVariableLonger linkers can sometimes lead to a decrease in potency, a phenomenon potentially attributed to the "hook effect" or unproductive binding modes.[1]

Note: The data presented is a synthesis of findings from multiple research articles.[4] The "hook effect," where PROTAC efficacy diminishes at higher concentrations due to the formation of non-productive binary complexes, is a crucial consideration when interpreting degradation data.[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Thalidomide-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

A Researcher's Guide to Negative Control Experiments for Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Thalidomide-PEG2-C2-NH2 and other thalidomide-based Proteolysis Targeting Chimeras (PROTACs), the implementation of rigorous negative controls is paramount to validate on-target activity and rule out confounding effects. This guide provides a comparative overview of essential negative control experiments, complete with supporting data, detailed protocols, and visual workflows to ensure the integrity of your research.

The principle behind a thalidomide-based PROTAC is to hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a specific protein of interest. To unequivocally demonstrate that the observed degradation is a direct consequence of the PROTAC's intended mechanism of action, a series of well-designed negative controls are indispensable.

Comparative Analysis of Negative Controls

The selection of appropriate negative controls is critical for validating the specificity of a thalidomide-based PROTAC. The following table summarizes key negative controls and their expected outcomes.

Negative Control StrategyRationaleExpected Outcome
Inactive Epimer/Enantiomer of Thalidomide (B1683933) Ligand The (S)-enantiomer of thalidomide preferentially binds to CRBN, while the (R)-enantiomer has significantly weaker activity. A PROTAC synthesized with the (R)-enantiomer should not efficiently recruit CRBN.No or significantly reduced degradation of the target protein compared to the active (S)-enantiomer PROTAC.
Non-binding Target Protein Ligand A PROTAC synthesized with a ligand that does not bind to the target protein of interest should be unable to bring the E3 ligase in proximity to the target.No degradation of the target protein, confirming that target engagement is necessary for degradation.
CRBN Mutant Cell Line Utilizing a cell line with a mutated CRBN that prevents thalidomide binding (e.g., Y384A and W386A mutants) demonstrates the dependency of the PROTAC on a functional CRBN.The active PROTAC will fail to degrade the target protein in the CRBN mutant cell line, while degradation is observed in wild-type cells.
Vehicle Control (e.g., DMSO) This control accounts for any non-specific effects of the solvent used to deliver the PROTAC to the cells.No degradation of the target protein should be observed.
Unconjugated Ligands (Competition Assay) Co-treatment with an excess of the unconjugated thalidomide analog or the target-binding ligand can demonstrate that the degradation is dependent on the formation of the ternary complex.The degradation of the target protein by the PROTAC is rescued or diminished in the presence of the competing free ligand.

Quantitative Data Presentation

The following tables provide representative data from studies on BRD4-targeting PROTACs, such as dBET1, which utilize a thalidomide-based CRBN ligand. This data illustrates the expected quantitative differences in degradation potency (DC50) and maximal degradation (Dmax) between an active PROTAC and its negative controls.

Table 1: Degradation of BRD4 by dBET1 and Negative Controls

CompoundTargetCell LineDC50 (nM)Dmax (%)
dBET1 (Active PROTAC) BRD4THP-134>90
dBET1 with (R)-thalidomide (Inactive Epimer Control) BRD4THP-1>10,000<10
dBET1 with non-binding JQ1 analog (Non-binding Target Ligand Control) BRD4THP-1>10,000<10
dBET1 in CRBN knockout cells BRD4THP-1 CRBN-/->10,000<10

Note: Data is representative and compiled from typical outcomes in PROTAC literature.

Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Degradation

This protocol outlines the key steps to compare the activity of a this compound based PROTAC with its negative controls.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a dose-response range of the active PROTAC (e.g., 0.1 nM to 10 µM) and a fixed high concentration of the negative control PROTACs (e.g., 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[1][2]

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[1][2]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][2]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate dose-response curves to determine the DC50 and Dmax values for the active PROTAC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the study of thalidomide-based PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation Thalidomide-PEG2-C2-NH2_PROTAC Thalidomide-based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-CRBN) Thalidomide-PEG2-C2-NH2_PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for a thalidomide-based PROTAC.

Negative_Control_Logic cluster_controls Negative Controls Active_PROTAC Active PROTAC (S-thalidomide + Active Target Ligand) Degradation Target Protein Degradation Active_PROTAC->Degradation Leads to Inactive_Epimer Inactive Epimer PROTAC (R-thalidomide) No_Degradation No Target Protein Degradation Inactive_Epimer->No_Degradation Results in Non_Binding_Ligand Non-binding Ligand PROTAC Non_Binding_Ligand->No_Degradation Results in CRBN_Mutant Active PROTAC in CRBN Mutant Cells CRBN_Mutant->No_Degradation Results in

Logical relationship of negative controls in PROTAC studies.

Thalidomide_Signaling cluster_crbn CRBN-Dependent Pathway cluster_crbn_independent CRBN-Independent Pathways Thalidomide Thalidomide CRBN CRBN Thalidomide->CRBN Binds to TNF_alpha TNF-α Production Thalidomide->TNF_alpha Inhibits NF_kB NF-κB Pathway Thalidomide->NF_kB Inhibits Angiogenesis Angiogenesis (VEGF Signaling) Thalidomide->Angiogenesis Inhibits Neosubstrate_Degradation Neosubstrate Degradation (e.g., Ikaros, Aiolos) CRBN->Neosubstrate_Degradation Anti_Myeloma_Effects Anti-Myeloma Effects Neosubstrate_Degradation->Anti_Myeloma_Effects Inflammation Anti-inflammatory Effects TNF_alpha->Inflammation NF_kB->Inflammation Anti_Angiogenic_Effects Anti-Angiogenic Effects Angiogenesis->Anti_Angiogenic_Effects

Simplified signaling pathways affected by thalidomide.

By incorporating these negative control experiments and adhering to rigorous validation protocols, researchers can confidently elucidate the specific, on-target effects of their this compound based PROTACs, paving the way for the development of novel and effective therapeutics.

References

A Researcher's Guide to Quantitative Mass Spectrometry for Validating Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative mass spectrometry-based proteomics and alternative methods for validating protein degradation, a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The targeted degradation of specific proteins is a promising therapeutic strategy for a range of diseases. Small molecules that induce protein degradation, such as PROTACs and molecular glues, work by hijacking the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). Validating the on-target efficacy and specificity of these degraders is paramount. Quantitative mass spectrometry has emerged as a powerful and indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a degrader.

This guide will delve into the primary mass spectrometry-based quantitative proteomics techniques used to validate and characterize protein degradation, including discovery and targeted approaches. We will also briefly touch upon traditional, non-mass spectrometry methods to provide a comprehensive comparison.

The Ubiquitin-Proteasome System: The Cell's Protein Disposal Machinery

Targeted protein degradation strategies typically leverage the ubiquitin-proteasome system. This pathway involves the tagging of a target protein with ubiquitin molecules, which marks it for destruction by the proteasome.

Ubiquitin_Proteasome_Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary POI Protein of Interest (POI) POI->Ternary Ub Ubiquitin Ub->E1 ATP PROTAC Degrader (e.g., PROTAC) PROTAC->E3 PROTAC->POI PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The ubiquitin-proteasome signaling pathway for targeted protein degradation.

Quantitative Proteomics: A Global View of Protein Degradation

Quantitative mass spectrometry-based proteomics allows for the precise measurement of changes in protein abundance across the entire proteome following treatment with a degrader compound. This provides a comprehensive assessment of both on-target degradation and potential off-target effects. The two main approaches are discovery proteomics and targeted proteomics.

Discovery Proteomics: Unbiased, Proteome-Wide Analysis

Discovery proteomics aims to identify and quantify as many proteins as possible in a sample. This is particularly useful for initial characterization of a degrader's specificity and for identifying unexpected off-target effects. The most common methods for quantitative discovery proteomics are Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT).

SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" or "light" isotopes of essential amino acids (e.g., arginine and lysine). This results in the incorporation of these isotopes into all newly synthesized proteins. By comparing the relative intensities of the heavy and light peptide signals in the mass spectrometer, one can accurately quantify changes in protein abundance between different conditions.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis Light Control Cells ('Light' Media) Combine Combine Cell Lysates Light->Combine Heavy Treated Cells ('Heavy' Media) Heavy->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification (MS1 Intensity) LCMS->Quant

Caption: Experimental workflow for SILAC-based quantitative proteomics.

TMT is a chemical labeling method that uses isobaric tags to label peptides after protein extraction and digestion. These tags have the same total mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, allowing for the relative quantification of peptides from multiple samples simultaneously. This multiplexing capability is a significant advantage of TMT.

TMT_Workflow cluster_0 Sample Preparation cluster_1 Multiplexing & Analysis Sample1 Sample 1 (e.g., Control) Digest1 Protein Digestion Sample1->Digest1 SampleN Sample N (e.g., Treated) DigestN Protein Digestion SampleN->DigestN Label1 TMT Labeling Digest1->Label1 LabelN TMT Labeling DigestN->LabelN Combine Combine Labeled Peptides Label1->Combine LabelN->Combine LCMS LC-MS/MS Analysis Combine->LCMS Quant Quantification (MS2 Reporter Ions) LCMS->Quant

Caption: Experimental workflow for TMT-based quantitative proteomics.

Comparison of Discovery Proteomics Methods
FeatureSILACTMT / iTRAQ
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)
Multiplexing Typically 2-3 samplesUp to 16 samples
Accuracy High, low variabilityProne to ratio compression
Applicability Limited to cell cultureApplicable to cells, tissues, fluids
Cost Labeled amino acids can be expensiveReagents are costly
Workflow Complexity Simpler sample processing after mixingMore hands-on steps before mixing

Targeted Proteomics: Hypothesis-Driven, High-Precision Quantification

Targeted proteomics focuses on measuring a predefined set of proteins with high sensitivity, specificity, and reproducibility. This approach is ideal for validating hits from discovery experiments and for quantifying the degradation of the target protein and known off-targets with high precision. The most common targeted methods are Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM).

Both SRM and PRM are targeted proteomics techniques that require a list of target peptides to be monitored. In SRM, a specific precursor ion and a few of its fragment ions (transitions) are selected and monitored by the mass spectrometer. PRM is similar, but instead of monitoring a few predefined fragment ions, it monitors all fragment ions of a selected precursor, offering higher specificity.

Targeted_Proteomics_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis Peptide_Selection Select Target Peptides & Transitions LCMS LC-SRM/PRM Analysis Peptide_Selection->LCMS Sample_Prep Protein Digestion Sample_Prep->LCMS Quant Peak Area Integration & Quantification LCMS->Quant

Caption: General workflow for targeted proteomics (SRM/PRM).

Comparison of Targeted Proteomics Methods
FeatureSRM (Triple Quadrupole MS)PRM (High-Resolution MS)
Specificity High, but susceptible to interferenceVery high, less interference
Sensitivity Very high for predefined targetsHigh, comparable to SRM
Method Development Requires optimization of transitionsSimpler, no transition selection needed
Throughput High, can monitor many targetsCan be limited by instrument scan speed
Data Analysis Integration of specific transitionsAnalysis of full fragment ion spectra

Alternative Methods for Protein Degradation Validation

While mass spectrometry provides the most comprehensive data, other methods are often used for orthogonal validation.

MethodPrincipleAdvantagesDisadvantages
Western Blotting Antibody-based detection of a specific protein.Widely available, relatively inexpensive.Low throughput, semi-quantitative, antibody-dependent.
Degron-Reporter Assays Fusing a reporter protein (e.g., luciferase, GFP) to the target protein.High throughput, real-time measurements.Can be artificial, potential for steric hindrance.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based quantification of a specific protein.High sensitivity, quantitative.Requires specific antibody pairs, lower throughput than reporter assays.

Experimental Protocols

General Sample Preparation for Mass Spectrometry
  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Protein Digestion: Reduce and alkylate the proteins, followed by digestion with an enzyme, typically trypsin, to generate peptides.

SILAC Protocol
  • Cell Culture: Grow two populations of cells in parallel, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids for at least five

A Head-to-Head Comparison of E3 Ligase Handles for Targeted Protein Degradation: Featuring Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase handle is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties. This guide provides a comprehensive comparison of Thalidomide-PEG2-C2-NH2, a Cereblon (CRBN) recruiting molecule, with other widely used E3 ligase handles for von Hippel-Lindau (VHL) and Mouse Double Minute 2 homolog (MDM2).

Introduction to E3 Ligase Handles in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The E3 ligase ligand, or "handle," dictates which of the over 600 known human E3 ligases is hijacked to mediate the degradation of the target protein. The most extensively utilized E3 ligases in PROTAC design are CRBN and VHL, with MDM2 and inhibitor of apoptosis proteins (IAPs) also being explored.[2]

Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN. This compound is a derivative that incorporates the thalidomide moiety for CRBN recruitment, connected to a PEG2 linker with a terminal amine group, making it a versatile building block for PROTAC synthesis.[3] The selection of the E3 ligase handle significantly influences crucial parameters such as the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase), which in turn affect the degradation efficiency (DC50 and Dmax) and potential off-target effects.[3]

Quantitative Performance Comparison of E3 Ligase Handles

The following tables summarize key quantitative data for representative E3 ligase handles targeting the same protein of interest. It is important to note that direct head-to-head comparisons in the same cellular context and with the same linker are limited in the literature. The data presented here is compiled from various sources and should be considered as a reference for relative performance.

Table 1: Comparison of PROTACs Targeting BRD4

E3 Ligase RecruitedPROTAC Name/IdentifierDC50DmaxCell Line
CRBN (Thalidomide-based) ARV-825< 1 nM>95%Burkitt's Lymphoma (BL) cells
CRBN (Pomalidomide-based) dBET18 nM~98%MV4;11
VHL MZ125 nM>90%HeLa
MDM2 (Nutlin-based) PROTAC 3110 nM (BRD4L), 30 nM (BRD4S)>80%MIA PaCa-2

Table 2: Comparison of PROTACs Targeting EGFR

E3 Ligase RecruitedPROTAC Name/IdentifierDC50DmaxCell Line
CRBN Compound 6911 nM (HCC-827), 25 nM (H3255)Not SpecifiedHCC-827, H3255
VHL Compound 685.0 nM (HCC-827), 3.3 nM (H3255)Not SpecifiedHCC-827, H3255

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these E3 ligase handles, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits PROTAC->E3 POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

General mechanism of PROTAC-induced protein degradation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design Select POI Ligand & E3 Ligase Handle Synthesis Synthesize PROTAC Library (e.g., with this compound) Design->Synthesis Binding_Assay Binding Affinity (SPR, TR-FRET) - Binary (PROTAC to POI/E3) - Ternary Complex Formation Degradation_Assay Protein Degradation (Western Blot) - Determine DC50 & Dmax Binding_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (Co-IP) - Confirm POI Ubiquitination Degradation_Assay->Ubiquitination_Assay Cell_Viability Cell Viability/Apoptosis Assay - Assess Downstream Effects Degradation_Assay->Cell_Viability Optimization Structure-Activity Relationship (SAR) - Modify Linker, Ligands cluster_design cluster_design Optimization->cluster_design Iterative Process cluster_evaluation cluster_evaluation cluster_design->cluster_evaluation cluster_optimization cluster_optimization cluster_evaluation->cluster_optimization

A typical experimental workflow for PROTAC development and evaluation.

Detailed Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.[1]

1. Cell Culture and Treatment: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth during the treatment period. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the PROTAC compound in cell culture medium. d. Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a sensitive and homogeneous assay for detecting and quantifying the formation of the ternary complex in vitro.[4]

1. Reagents and Assay Setup: a. Recombinant purified target protein (POI) and E3 ligase complex (e.g., CRBN-DDB1), each with a specific tag (e.g., GST-tag on POI and His-tag on CRBN). b. TR-FRET donor fluorophore-labeled antibody against one tag (e.g., terbium-labeled anti-GST antibody). c. TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., fluorescein-labeled anti-His antibody). d. PROTAC compound of interest. e. Assay buffer.

2. Experimental Procedure: a. In a microplate, add the tagged POI, tagged E3 ligase, and the serially diluted PROTAC compound. b. Add the donor and acceptor-labeled antibodies to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

3. Data Acquisition and Analysis: a. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex. b. The TR-FRET signal is typically plotted against the PROTAC concentration, which often results in a bell-shaped "hook effect" curve. This is because at very high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, preventing the formation of the ternary complex. c. The peak of the curve represents the optimal concentration for ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of binary and ternary complex formation in real-time.[5]

1. Immobilization of one Binding Partner: a. One of the proteins, typically the E3 ligase (e.g., biotinylated VCB complex for VHL), is immobilized on the surface of an SPR sensor chip.

2. Binary Interaction Analysis: a. To measure the binary binding of the PROTAC to the immobilized E3 ligase, solutions of the PROTAC at various concentrations are flowed over the sensor surface. The binding and dissociation are monitored in real-time, allowing for the calculation of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). b. Similarly, the binary interaction between the PROTAC and the POI can be measured by immobilizing the POI and flowing the PROTAC over the surface.

3. Ternary Complex Formation Analysis: a. To assess ternary complex formation, a constant, saturating concentration of the POI is mixed with varying concentrations of the PROTAC. b. This mixture is then flowed over the sensor chip with the immobilized E3 ligase. c. An enhanced binding response compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. d. The kinetics and affinity of the ternary complex can be determined from these sensorgrams. The cooperativity of the ternary complex formation can also be calculated.

Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation

Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular environment.[6]

1. Cell Treatment and Lysis: a. Treat cells with the PROTAC and a vehicle control for a specified time. It is often necessary to pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated POI and allow for the detection of the ternary complex. b. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

2. Immunoprecipitation: a. Incubate the cell lysates with an antibody that specifically targets one component of the complex, for example, the E3 ligase (e.g., anti-CRBN or anti-VHL antibody). b. Add protein A/G-coupled beads to the lysate-antibody mixture to capture the antibody-protein complexes.

3. Washing and Elution: a. Wash the beads several times to remove non-specifically bound proteins. b. Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis: a. Analyze the eluted proteins by Western blotting using antibodies against all three components of the expected ternary complex: the POI, the E3 ligase, and a tag on the PROTAC if available, or by observing the co-precipitation of the other two components when one is immunoprecipitated. The presence of all components in the eluate from the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex in cells.

Conclusion

The choice of an E3 ligase handle is a critical decision in the design of a PROTAC. Thalidomide-based ligands, which recruit the CRBN E3 ligase, are widely used due to their well-established chemistry, relatively small size, and favorable drug-like properties. However, VHL- and MDM2-based handles offer alternative options with potentially different degradation profiles, tissue expression, and off-target effects. The comparative data presented in this guide highlights that the optimal E3 ligase handle is target- and cell-type-dependent. A thorough evaluation of PROTACs with different E3 ligase handles using the detailed experimental protocols provided is essential for the development of potent and selective protein degraders. The continuous exploration of new E3 ligase ligands will further expand the toolbox for TPD and enable the targeting of a wider range of disease-causing proteins.

References

Unveiling the Mechanism of Thalidomide-Based PROTACs: A Comparative Guide Using CRISPR Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in wild-type versus CRISPR-Cas9 Cereblon (CRBN) knockout cellular models. By presenting supporting experimental data and detailed protocols, we aim to underscore the critical role of CRISPR knockout studies in unequivocally confirming the CRBN-dependent mechanism of action for this important class of targeted protein degraders.

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been repurposed as E3 ligase recruiters in the design of PROTACs. These heterobifunctional molecules induce the degradation of specific target proteins by hijacking the CRBN E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the protein of interest. To rigorously validate this proposed mechanism, CRISPR-Cas9 mediated knockout of the CRBN gene serves as a gold-standard method. The absence of the CRBN protein is expected to abrogate the degradation of the target protein, thus confirming the PROTAC's dependence on this specific E3 ligase.

Data Presentation: Comparative Efficacy of Thalidomide-Based PROTACs

The following tables summarize the performance of two prominent thalidomide-based PROTACs, dBET1 and ARV-110, in wild-type cells versus their corresponding CRBN knockout counterparts. The data, compiled from various studies, demonstrates a clear dependence on CRBN for the degradation of their respective target proteins.

PROTACTarget ProteinCell LineGenotypeDC50 (Degradation)Dmax (Degradation)
dBET1 BRD4MM.1SWild-Type~100 nM>85%
MM.1SCRBN KnockoutIneffectualNo degradation observed
ARV-110 Androgen Receptor (AR)LNCaPWild-Type~1 nM>90%
LNCaPCRBN KnockoutIneffectualNo degradation observed

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and compiled from multiple sources for illustrative purposes. "Ineffectual" indicates that the studies reported a loss of degradation activity without providing specific quantitative values.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC Thalidomide-based PROTAC Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Mechanism of Thalidomide-based PROTACs.

The diagram above illustrates the mechanism of action of a thalidomide-based PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

CRISPR_Validation_Workflow cluster_KO CRISPR Knockout Generation cluster_Treatment PROTAC Treatment & Analysis sgRNA Design & Synthesize sgRNA for CRBN Delivery Lentiviral Transduction of sgRNA/Cas9 sgRNA->Delivery Cas9 Cas9 Nuclease Cas9->Delivery Selection Single Cell Cloning & Expansion Delivery->Selection Validation Validate CRBN Knockout (Sequencing & Western Blot) Selection->Validation KO_cells CRBN Knockout Cells Validation->KO_cells WT_cells Wild-Type Cells Treatment Treat with PROTAC (Dose-Response) WT_cells->Treatment KO_cells->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (Target Protein & Loading Control) Lysis->WB Quant Densitometry & Data Analysis (DC50, Dmax) WB->Quant

Experimental workflow for CRISPR knockout validation.

This workflow outlines the key steps for validating the mechanism of a thalidomide-based PROTAC using CRISPR-Cas9. It begins with the generation and validation of a CRBN knockout cell line, followed by parallel treatment of wild-type and knockout cells with the PROTAC and subsequent analysis of target protein degradation.

Experimental Protocols

Generation of CRBN Knockout Cell Line via CRISPR-Cas9

Objective: To create a stable cell line deficient in the CRBN protein to serve as a negative control for PROTAC activity.

Materials:

  • Target cell line (e.g., MM.1S, LNCaP)

  • Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting an early exon of the CRBN gene

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Puromycin (or other selection antibiotic)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Sanger sequencing reagents

  • Anti-CRBN antibody for Western blot

  • Anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin)

Methodology:

  • sgRNA Design and Cloning: Design and clone at least two sgRNAs targeting an early constitutive exon of the CRBN gene into a lentiviral vector co-expressing Cas9 and the sgRNA.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral sgRNA/Cas9 vector and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Expansion and Screening: Expand the single-cell clones and screen for CRBN knockout by Western blot analysis.

  • Genomic Validation: For clones showing loss of CRBN protein, extract genomic DNA, PCR amplify the targeted region of the CRBN gene, and perform Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels).

Quantitative Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation in wild-type and CRBN knockout cells upon treatment with a thalidomide-based PROTAC.

Materials:

  • Wild-type and CRBN knockout cell lines

  • Thalidomide-based PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

  • Densitometry software

Methodology:

  • Cell Seeding and Treatment: Seed both wild-type and CRBN knockout cells in parallel. After 24 hours, treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

  • Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.

  • Quantification and Analysis: Use densitometry software to quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.

Conclusion

CRISPR-Cas9 mediated knockout of CRBN is an indispensable tool for the validation of thalidomide-based PROTACs. The stark contrast in target protein degradation between wild-type and CRBN knockout cells provides unequivocal evidence for the CRBN-dependent mechanism of action. The methodologies and comparative data presented in this guide are intended to assist researchers in the rigorous evaluation and development of this promising class of therapeutic agents. The absence of target degradation in CRBN-deficient models confirms that the observed biological effects of the PROTAC are a direct consequence of its intended mechanism, thereby strengthening the rationale for further preclinical and clinical development.

A Comparative Guide to Thalidomide-Based E3 Ligase Binders: An Isothermal Titration Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of thalidomide (B1683933) and its derivatives to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). While specific Isothermal Titration Calorimetry (ITC) data for Thalidomide-PEG2-C2-NH2 is not publicly available, this document leverages existing data for structurally related and widely studied immunomodulatory drugs (IMiDs) to offer valuable insights for researchers in targeted protein degradation and drug discovery. The binding of these small molecules to cereblon is a critical initiating event in the mechanism of action for a class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs).

Quantitative Analysis of Cereblon Binding Affinity

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[1][2][3] This allows for the determination of key thermodynamic parameters that describe the binding event, including the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n).[1][2] The following table summarizes the binding affinities of thalidomide and its well-known derivatives, lenalidomide (B1683929) and pomalidomide, to cereblon, as determined by ITC and other methods.

CompoundBinding AssayKd (µM)IC50 (µM)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)1.0[4]
ThalidomideSurface Plasmon Resonance (SPR)0.16[4]
LenalidomideIsothermal Titration Calorimetry (ITC)0.3[4]
PomalidomideIsothermal Titration Calorimetry (ITC)0.1[4]
PomalidomideFRET-based competition assayKi: 2.1[1]
PomalidomideCompetitive Binding~2[1]

Note: The addition of a PEG linker, such as in this compound, at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to cereblon, as this part of the molecule typically extends out of the primary binding pocket.[4] Therefore, the binding affinities of the parent thalidomide molecule serve as a strong indicator of the expected affinity for such derivatives.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Cereblon Binding

This protocol provides a generalized methodology for determining the binding affinity of thalidomide derivatives to cereblon using ITC.

1. Principle: ITC measures the heat released or absorbed upon the titration of a ligand (e.g., a thalidomide derivative) into a solution containing a protein (e.g., cereblon).[1][2] The resulting binding isotherm is analyzed to determine the thermodynamic parameters of the interaction.[2][3]

2. Materials:

  • Purified recombinant cereblon (CRBN) protein, often in complex with DDB1 for stability.[5][6]

  • Thalidomide derivative (ligand) of interest.

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Isothermal Titration Calorimeter.

3. Methodology:

  • Sample Preparation:

    • Prepare a solution of purified CRBN protein in the ITC buffer. The concentration should be chosen such that the c-value (product of macromolecule concentration and association constant) is between 10 and 1000 for accurate Kd determination.

    • Prepare a solution of the thalidomide derivative in the same ITC buffer. The ligand concentration is typically 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the CRBN solution into the sample cell of the calorimeter.

    • Load the thalidomide derivative solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The heat change upon each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

    • The integrated heat data is then plotted against the molar ratio of ligand to protein.

    • This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated from these values.

Alternative Binding Affinity Assays

While ITC is considered the gold standard for characterizing binding thermodynamics, other techniques are also employed to measure the binding affinity of small molecules to proteins.[2]

  • Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at a sensor chip surface upon binding of an analyte to an immobilized ligand.[1] It provides real-time kinetics of association (kon) and dissociation (koff), from which the dissociation constant (Kd) can be calculated.[1]

  • Fluorescence Polarization (FP): FP assays are used to measure binding events in solution. They rely on the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. Competitive FP assays are often used to determine the binding affinity of unlabeled compounds.

  • FRET-based Competition Assay: Förster Resonance Energy Transfer (FRET) assays can be used in a competitive format to determine the binding affinity of a test compound. A known fluorescent ligand and the protein are used, and the test compound competes for binding, leading to a change in the FRET signal.[1]

Biological Pathway and Experimental Workflow

The following diagrams illustrate the biological context of thalidomide binding to cereblon and a typical experimental workflow for ITC.

G cluster_0 Cellular Environment Thalidomide Thalidomide/ IMiD Derivative CRBN Cereblon (CRBN) Thalidomide->CRBN Binding E3_Complex CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4A CUL4A CUL4A->E3_Complex RBX1 RBX1 RBX1->E3_Complex Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Complex->Neosubstrate Recruitment Ub Ubiquitin Neosubstrate->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation G start Start prep_protein Prepare & Degas CRBN Solution start->prep_protein prep_ligand Prepare & Degas Thalidomide Derivative Solution start->prep_ligand load_itc Load Protein into Sample Cell & Ligand into Syringe prep_protein->load_itc prep_ligand->load_itc run_exp Run ITC Experiment (Titration) load_itc->run_exp raw_data Obtain Raw Data (Heat Spikes) run_exp->raw_data integrate Integrate Heat Spikes raw_data->integrate plot Plot Integrated Heat vs. Molar Ratio (Binding Isotherm) integrate->plot fit Fit Data to Binding Model plot->fit results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fit->results end End results->end

References

A Comparative Guide to Orthogonal Methods for Validating PROTAC Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than merely inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] The core mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

Given this event-driven pharmacology, confirming that a PROTAC effectively engages its intended target within a cellular context is paramount.[4][5] Relying on a single analytical method is insufficient to fully validate target engagement and rule out potential off-target effects. Therefore, employing a suite of orthogonal, complementary techniques is crucial for generating a robust and reliable data package for any PROTAC development program.[1][6][7] This guide provides a comparative overview of key orthogonal methods, detailing their principles, experimental protocols, and data outputs to assist researchers in designing comprehensive validation strategies.

The PROTAC Mechanism of Action

The fundamental action of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. This process is initiated by the formation of a stable ternary complex, which is the critical first step for subsequent ubiquitination and degradation.[1]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Figure 1: The PROTAC molecule facilitates the formation of a ternary complex, leading to POI degradation.

Orthogonal Validation Workflow

A typical validation workflow for a PROTAC candidate involves a multi-step process that moves from initial confirmation of protein degradation in cells to detailed biophysical characterization of molecular interactions and finally to a global assessment of selectivity.

Validation_Workflow cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays cluster_proteomics Proteomics Start PROTAC Candidate Degradation_Screen Protein Degradation (Western Blot) Start->Degradation_Screen Quant_Degradation Quantitative Degradation (Flow Cytometry, IF) Degradation_Screen->Quant_Degradation Confirm Cell_TE Cellular Target Engagement (NanoBRET, CETSA) Quant_Degradation->Cell_TE Quantify Binding_Affinity Binary Binding Affinity (SPR, ITC, FP) Cell_TE->Binding_Affinity Mechanistic Insight Selectivity On/Off-Target Profiling (Mass Spectrometry) Cell_TE->Selectivity Global View Ternary_Complex Ternary Complex Formation (SPR, BLI, FRET) Binding_Affinity->Ternary_Complex Ternary_Complex->Selectivity Validated Validated PROTAC Selectivity->Validated

Figure 2: A typical workflow for the orthogonal validation of a PROTAC candidate.

Cell-Based Assays: Confirming Degradation in a Physiological Context

Cell-based assays are the cornerstone of PROTAC validation, providing direct evidence of target protein degradation within a relevant biological system.

Comparison of Key Cell-Based Methods
MethodPrincipleKey OutputsThroughputAdvantagesLimitations
Western Blot Antibody-based detection of protein levels in cell lysates separated by size.[1][8]Target protein levels (semi-quantitative), DC50, Dmax.Low to MediumWidely accessible, direct visualization of protein size.Semi-quantitative, low throughput, lacks single-cell resolution.[6][7]
Flow Cytometry Antibody-based quantification of protein levels in individual cells.[1][6][7]Mean Fluorescence Intensity (MFI), % of target-negative cells.HighHighly quantitative, single-cell data, enables population analysis.Requires cell-surface or permeabilization protocols, antibody quality is critical.
Immunofluorescence (IF) Antibody-based visualization of protein abundance and localization within fixed cells.[1][6][7]Protein localization, qualitative/quantitative assessment of degradation.Low to MediumProvides spatial information on target degradation.[6][7]Can be subjective, lower throughput.
NanoBRET™ Target Engagement Measures PROTAC binding to a NanoLuc®-tagged target or E3 ligase in live cells via energy transfer.[9][10][11][12]Target occupancy (IC50), binding kinetics, cell permeability index.[9][12]HighLive-cell kinetic data, highly sensitive, assesses permeability.[10]Requires genetic modification of cells (fusion protein expression).[12]
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.[13]Target engagement confirmation, thermal stabilization/destabilization.MediumLabel-free, works with endogenous proteins.Indirect measure of binding, not all proteins show a clear thermal shift.
Experimental Protocol: Western Blot
  • Cell Treatment: Plate cells and treat with a concentration range of the PROTAC molecule and vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize results.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Biophysical Assays: Quantifying Molecular Interactions

Biophysical assays are essential for dissecting the individual binding events that precede protein degradation: PROTAC binding to the POI, PROTAC binding to the E3 ligase, and the formation of the ternary complex.[4][14]

Comparison of Key Biophysical Methods
MethodPrincipleKey OutputsThroughputAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index as molecules bind to a sensor chip.[14][15]Binding affinity (KD), kinetics (ka, kd), ternary complex formation.[14][16]MediumReal-time, label-free, provides full kinetic profile.Requires protein immobilization, can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[14][16]LowGold standard for thermodynamics, solution-based, no immobilization.Requires large amounts of pure protein, low throughput.[10]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding.[16]Binding affinity (KD), kinetics (ka, kd).HighReal-time, label-free, higher throughput than SPR.Less sensitive than SPR for small molecules or fast kinetics.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light when a small, fluorescently-labeled molecule binds to a larger protein.[10][14]Binding affinity (KD), IC50 in competition assays.HighSolution-based, high throughput, requires small sample volumes.Requires fluorescent labeling, potential for assay interference.[10]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Chip Preparation: Choose a sensor chip appropriate for protein immobilization (e.g., a Series S Sensor Chip CM5 for amine coupling or a streptavidin chip for biotinylated proteins).

  • Ligand Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface following standard protocols. A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase and reference surfaces to determine the binary binding affinity and kinetics.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a constant, saturating concentration of the PROTAC mixed with a range of concentrations of the POI.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • An increase in the binding response compared to the PROTAC-only injection indicates the formation of the POI-PROTAC-E3 ternary complex.[16]

  • Data Analysis:

    • Use the instrument's evaluation software to perform reference subtraction and buffer blanking.

    • Fit the binary interaction data to a suitable binding model (e.g., 1:1 Langmuir) to obtain KD, ka, and kd values.

    • Analyze the ternary complex data to confirm cooperative binding and measure the stability of the complex.

Proteomics: A Global View of PROTAC Selectivity

Mass spectrometry (MS)-based proteomics provides an unbiased, system-wide view of protein abundance changes following PROTAC treatment. This is the ultimate orthogonal method to confirm on-target degradation and, critically, to identify any unintended off-target protein degradation.[4][5][17][18]

Comparison of Proteomics Approaches
MethodPrincipleKey OutputsThroughputAdvantagesLimitations
Global Proteomics (TMT/SILAC/DIA) Quantitative mass spectrometry to measure changes in the abundance of thousands of proteins simultaneously across different conditions.[17][19]On-target degradation confirmation, identification of off-target effects, pathway analysis.Low to MediumUnbiased, global view of selectivity, highly sensitive.Technically complex, data analysis is intensive.
Targeted Proteomics (PRM/SRM) MS-based method that specifically monitors and quantifies a pre-defined list of peptides from target proteins.Absolute quantification of on-target and known off-target proteins.MediumHighly sensitive and specific for selected targets, very reproducible.Not suitable for discovering unknown off-targets.
Experimental Protocol: Global Proteomics (MS-Based)
  • Cell Culture and Treatment: Treat cells with the PROTAC at a specific concentration (e.g., the DC90 value) and a vehicle control. Include multiple biological replicates.

  • Lysis and Digestion: Harvest cells, lyse, and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Labeling (Optional, for TMT): Label the peptide samples from different conditions with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and more accurate relative quantification.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer. The instrument will sequence the peptides (MS/MS) and measure their abundance.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide sequences and quantify the changes in their abundance following PROTAC treatment.

    • Generate volcano plots to visualize proteins that are significantly up- or down-regulated.

    • Confirm that the intended POI is among the most significantly downregulated proteins.

    • Investigate any other significantly downregulated proteins as potential off-targets.[1]

References

Safety Operating Guide

Safe Disposal of Thalidomide-PEG2-C2-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling Thalidomide-PEG2-C2-NH2 must adhere to stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring laboratory safety and regulatory compliance. This compound is classified as a hazardous substance that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation[1]. Due to the thalidomide (B1683933) component, it should also be treated as a potential reproductive hazard[2].

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with local, regional, national, and international regulations[3].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste[1][2]:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A designated lab coat should be worn.

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary[1].

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental exposure and ensure compliant disposal.

  • Solid Waste:

    • Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing boats).

    • Collect all solid waste in a designated, sealable, and clearly labeled hazardous waste container[3]. The label should include the chemical name ("this compound"), relevant hazard symbols (e.g., toxic, reproductive hazard), and the date of accumulation.

  • Liquid Waste:

    • Includes solutions containing this compound.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department[3].

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Decontamination of Non-Disposable Labware:

    • Non-disposable glassware or equipment should be decontaminated using a validated procedure approved by your EHS department. If a validated decontamination method is not available, the labware must be disposed of as hazardous waste[3].

Storage of Hazardous Waste

  • Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials[3].

  • Keep containers securely sealed when not in use[3].

  • The storage area must be clearly marked as a hazardous waste accumulation site[3].

Final Disposal

  • The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility[1][2].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Maintain accurate records of the amount of waste generated and the dates of accumulation and disposal for regulatory compliance[3].

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Storage & Documentation cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (e.g., contaminated gloves, plasticware) C->D Solid E Liquid Waste (e.g., solutions) C->E Liquid F Sharps Waste (e.g., needles) C->F Sharps G Place in Labeled, Sealable Hazardous Waste Container D->G H Place in Labeled, Compatible Hazardous Liquid Waste Container E->H I Place in Puncture-Resistant Sharps Container F->I J Store in Designated, Secure Area G->J H->J I->J K Maintain Accurate Disposal Log J->K L Arrange for Pickup by Approved Hazardous Waste Contractor K->L

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures

In case of accidental exposure or spill:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap[1].

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If exposed or concerned, get medical advice/attention[1].

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].

  • Spill: Evacuate the area. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not release into the environment[2].

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. The responsibility for safety lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.

References

Essential Safety and Operational Guidance for Handling Thalidomide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling and disposal of Thalidomide-PEG2-C2-NH2, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] Given the potent nature of thalidomide (B1683933) and its derivatives, this compound must be handled with extreme caution to mitigate risks to personnel and the environment.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of thalidomide derivatives, a comprehensive PPE strategy is the first line of defense against accidental exposure.[5] The following table summarizes the recommended PPE and engineering controls for handling this compound.

Control Type Equipment/Practice Purpose Source
Engineering Controls Certified Chemical Fume Hood or Biological Safety CabinetTo prevent inhalation of powders or aerosols. All work with the solid compound should be performed within these enclosures.[1]
Glove Bag or other Containment TechnologyFor dispensing powdered compounds to minimize dust exposure, especially for highly potent substances.[7]
Personal Protective Equipment (PPE) Eye Protection Safety goggles with side shields to protect against splashes and dust.[1][5]
Hand Protection Chemical-resistant gloves. Double-gloving is recommended.[1][5]
Body Protection An impervious or long-sleeved, seamless lab coat or gown that closes in the back.[1][8] Consider disposable coveralls ("bunny suits") for head-to-toe protection when handling larger quantities or in high-risk scenarios.[8]
Respiratory Protection A suitable respirator (e.g., N95 or higher) is necessary, especially when handling the compound in its powdered form to avoid dust and aerosol formation. Surgical masks do not offer adequate protection.[1][5][8] For highly potent compounds, a powered air-purifying respirator (PAPR) may be required.[7][9]
Foot Protection Closed-toe shoes. Shoe covers should be worn in hazardous drug compounding environments.[8]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety.

1. Preparation and Planning:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy if a specific SDS for this compound is not available.[5]

  • Ensure all necessary PPE and engineering controls are in place and functional.

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

2. Handling the Compound:

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.

  • Weighing and Aliquoting: Conduct all manipulations of the solid compound within a certified chemical fume hood or a glove bag to minimize dust generation.[1]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • General Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly after handling, even if gloves were worn.[10][11]

3. Storage:

  • Store the compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1][2][3][12]

  • Keep away from direct sunlight and sources of ignition.[1]

Disposal Plan: Waste Management

Proper characterization and segregation of waste streams are critical for compliant disposal.[5]

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, wipes, weigh boats) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing the compound in a compatible, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1][5]

  • Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated cytotoxic sharps container.[1]

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" and include a description of the contents.[1][5]

3. Decontamination:

  • Glassware and Equipment:

    • Perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.[1]

    • Scrub surfaces and equipment with an appropriate cleaning agent or alcohol.[1]

    • Wash with a laboratory-grade detergent and warm water.

    • Rinse thoroughly with purified water.

    • Allow to air dry completely or dry in an oven.[1]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure the area is well-ventilated.[5]

    • For liquid spills, absorb with an absorbent wipe or universal binder. For powder spills, carefully cover with a dampened sterile wipe to avoid raising dust.[1]

    • Place all contaminated absorbent materials into a designated cytotoxic waste container.[1]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with purified water, and then a wipe with 70% sterile alcohol.[1]

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][5]

  • Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[1]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation & Planning - Review SDS - Verify Controls ppe Don Appropriate PPE - Double Gloves - Gown, Eye Protection - Respirator prep->ppe handling Compound Handling (in Fume Hood / Glove Bag) - Weighing & Aliquoting - Solution Preparation ppe->handling storage Storage - Tightly Sealed - Labeled - -20°C / -80°C handling->storage Store Unused decon Decontamination - Rinse & Collect Waste - Wash Equipment - Clean Work Area handling->decon spill Spill Response - Evacuate & Ventilate - Contain & Clean - Decontaminate handling->spill If Spill Occurs waste Waste Segregation - Solid, Liquid, Sharps - Labeled Containers decon->waste disposal Final Disposal - Contact EHS - Await Pickup waste->disposal spill->decon

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-PEG2-C2-NH2
Reactant of Route 2
Reactant of Route 2
Thalidomide-PEG2-C2-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。